Penconazole 5-Carboxylic Acid
Description
Properties
Molecular Formula |
C₁₃H₁₃Cl₂N₃O₂ |
|---|---|
Molecular Weight |
314.17 |
Synonyms |
4-(2,4-Dichlorophenyl)-5-(1,2,4-triazol-1-yl)-pentanoic Acid |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Penconazole 5-Carboxylic Acid
An In-Depth Technical Guide to Penconazole 5-Carboxylic Acid: Structure, Properties, and Analysis
Introduction
Penconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed in agriculture to control a variety of fungal pathogens, particularly powdery mildew on fruits and vegetables.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] As with many xenobiotics, understanding the metabolic fate of penconazole in biological and environmental systems is paramount for comprehensive risk assessment and exposure monitoring.
This technical guide provides an in-depth exploration of Penconazole 5-Carboxylic Acid (also known as PEN-COOH or by its development code, CGA177279), a principal oxidation metabolite of penconazole.[1][2] The formation of this carboxylic acid derivative represents a key step in the detoxification and elimination pathway of the parent fungicide in plants, animals, and humans.[1][2][3] Consequently, Penconazole 5-Carboxylic Acid serves as a critical biomarker for monitoring human exposure and is a key analyte in environmental residue studies. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, metabolic formation, and state-of-the-art analytical methodologies.
Part 1: Chemical Identity and Physicochemical Properties
Chemical Structure
The chemical identity of a metabolite is the foundation for all further study. Penconazole 5-Carboxylic Acid is structurally derived from the parent penconazole molecule through the oxidation of the terminal methyl group of the pentyl side chain to a carboxylic acid function.
Caption: Chemical structure of Penconazole 5-Carboxylic Acid.
Physicochemical Properties
Precise physicochemical data for Penconazole 5-Carboxylic Acid are not extensively documented in publicly available literature. However, key identifiers and properties for both the metabolite and its parent compound, penconazole, are summarized below for comparative purposes. The introduction of a carboxylic acid group is expected to increase polarity and water solubility compared to the parent compound.
| Property | Penconazole 5-Carboxylic Acid | Penconazole (Parent Compound) |
| Synonyms | PEN-COOH, CGA177279 | CGA 71818, Topas, Award |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂ | C₁₃H₁₅Cl₂N₃ |
| Molecular Weight | 314.17 g/mol | 284.18 g/mol [4] |
| CAS Number | Not available | 66246-88-6[4] |
| Canonical SMILES | CCC(C(O)=O)C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl[5] |
| Water Solubility | Higher than parent (expected) | 73 mg/L (at 25°C)[6][7] |
| logP (Octanol/Water) | Lower than parent (expected) | 3.72[6] |
| pKa | ~4-5 (estimated for COOH group) | 5.2 (weak base)[8] |
| Melting Point | Not available | 60.3 - 61°C[6][7] |
Part 2: Metabolic Formation
The Metabolic Pathway: A Detoxification Route
Penconazole 5-Carboxylic Acid is not applied directly but is formed in vivo through metabolic processes in organisms exposed to the parent fungicide. The biotransformation is a multi-step oxidative process, representing a classic detoxification pathway that increases the water solubility of the compound, thereby facilitating its excretion.
The primary metabolic steps are:
-
Hydroxylation: The initial and major transformation is the hydroxylation of the pentyl side chain, catalyzed by cytochrome P450 enzymes. This reaction produces a monohydroxylated derivative, commonly known as penconazole-OH (CGA132465).[1][2]
-
Oxidation: This hydroxylated intermediate is subsequently oxidized to the corresponding carboxylic acid, yielding Penconazole 5-Carboxylic Acid (CGA177279).[1][2]
This metabolic conversion has been documented in various systems, including goats, where CGA177279 is a principal residue, and in humans, where it is a urinary biomarker of exposure.[1][9]
Diagram of Metabolic Pathway
The logical flow from the lipophilic parent compound to its more polar carboxylic acid metabolite is a cornerstone of xenobiotic metabolism.
Caption: Metabolic conversion of Penconazole to Penconazole 5-Carboxylic Acid.
Part 3: Analytical Methodologies
Rationale for Method Selection: The Power of LC-MS/MS
The analysis of Penconazole 5-Carboxylic Acid in complex biological matrices like urine or environmental samples presents a challenge due to its low concentration and high polarity. While gas chromatography (GC) is suitable for the analysis of the less polar parent compound, it is not ideal for the direct analysis of the non-volatile and thermally labile carboxylic acid metabolite without derivatization.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred technique for this application. The causality behind this choice is threefold:
-
Superior Selectivity: Tandem mass spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode allows for the highly selective detection of the target analyte even in the presence of complex matrix interferences.
-
High Sensitivity: LC-MS/MS provides the low limits of quantification (LOQ) necessary to detect biologically relevant concentrations of the metabolite.[9]
-
Direct Analysis: It allows for the direct analysis of the polar, non-volatile carboxylic acid without the need for chemical derivatization, streamlining the workflow and reducing potential analytical errors.
Protocol: Quantification of Penconazole 5-Carboxylic Acid in Human Urine
This protocol describes a robust, self-validating system for the quantification of total Penconazole 5-Carboxylic Acid in human urine, adapted from established methodologies for penconazole metabolites.[9][10]
1. Materials and Reagents:
-
Penconazole 5-Carboxylic Acid analytical standard
-
Isotopically labeled internal standard (e.g., Penconazole-d7)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 5.0)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode polymer-based)
2. Step-by-Step Methodology:
-
Step 1: Sample Preparation & Hydrolysis (Self-Validation Checkpoint)
-
To a 1 mL aliquot of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution. The rationale here is critical: a significant portion of the metabolite is excreted as a glucuronide conjugate.[9] Failure to hydrolyze this conjugate would lead to a gross underestimation of total exposure.
-
Vortex and incubate the sample at 37°C for a minimum of 4 hours (or overnight) to ensure complete cleavage of the conjugate.
-
-
Step 2: Solid Phase Extraction (SPE) (Cleanup & Concentration)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar interferences.
-
Elute the analyte and internal standard with methanol or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Step 3: LC-MS/MS Analysis
-
Chromatographic System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <2 µm particle size)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
SRM Transitions:
-
Penconazole-COOH: m/z 314.0 → 70.1 (This transition corresponds to the fragmentation of the protonated molecule to the characteristic triazole moiety, providing high specificity).[9]
-
Internal Standard (Penconazole-d7): Monitor the appropriate mass shift.
-
-
3. Data Analysis and Quality Control:
-
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Quality control (QC) samples at low, medium, and high concentrations must be run with each batch to validate accuracy and precision.
Workflow Visualization
A well-defined workflow ensures reproducibility and minimizes error.
Caption: Experimental workflow for the analysis of Penconazole 5-Carboxylic Acid.
Part 4: Toxicological and Environmental Significance
The toxicological profile of Penconazole 5-Carboxylic Acid has not been independently established in detail. Regulatory bodies often work under the assumption that, in the absence of specific data, key metabolites are no more toxic than the parent compound.[1][11] The formation of the carboxylic acid is primarily considered a detoxification step, as the increased polarity facilitates rapid excretion from the body.[6]
The parent compound, penconazole, is classified as moderately toxic and has been shown to induce oxidative stress and act as a potential neurotoxicant in animal studies.[12] It can also cause developmental toxicity in aquatic organisms.[13]
From an environmental perspective, the degradation of penconazole in soil and water is a key factor in its overall impact. Oxidation of the alkyl chain is a principal degradation route.[1] While Penconazole 5-Carboxylic Acid is a known metabolite, other related compounds and eventual cleavage to form 1,2,4-triazole are also part of the complete environmental degradation pathway.[1] The higher water solubility of the carboxylic acid metabolite may affect its mobility and leaching potential in soil compared to the more hydrophobic parent fungicide.
Conclusion
Penconazole 5-Carboxylic Acid (CGA177279) is the definitive final product of the primary oxidative metabolic pathway of the fungicide penconazole. Its chemical nature—a more polar, water-soluble derivative of the parent compound—dictates its biological and environmental behavior. As a key biomarker, its accurate quantification is essential for assessing human exposure, and robust analytical methods, primarily centered on LC-MS/MS, are critical tools for this purpose. While its toxicological profile is presumed to be no greater than that of penconazole, further research to independently characterize its biological activity would provide a more complete understanding of the overall risk associated with the use of penconazole. This guide provides the foundational knowledge and methodological framework necessary for scientists to confidently approach the study of this important metabolite.
References
-
World Health Organization (WHO). (2015). PENCONAZOLE. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2005). penconazole - JMPR 2005. Retrieved from [Link]
- Fustinoni, S., et al. (2016). Identification of Metabolites of the Fungicide Penconazole in Human Urine. Journal of Agricultural and Food Chemistry, 64(30), 6117–6125.
-
AccuStandard. (n.d.). CAS No. 66246-88-6 - Penconazole. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2016). 5.18 penconazole (182) residue and analytical aspects. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Penconazole (CAS 87501-25-5). Retrieved from [Link]
-
Chemsrc. (2025). penconazole | CAS#:66246-88-6. Retrieved from [Link]
- Lee, J. E., et al. (2021). ENANTIOSELECTIVE ANALYSES OF PENCONAZOLE IN AGRICULTURAL PRODUCTS USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROMETRY. Journal of the Chilean Chemical Society, 66(2), 5193-5198.
-
Goumenou, M., & Machera, K. (2003). Physicochemical properties of penconazole. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2020). Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study. Molecules, 25(13), 2964.
-
Food and Agriculture Organization of the United Nations (FAO). (2016). PENCONAZOLE (182). Retrieved from [Link]
- Zhang, Q., et al. (2019). Application and enantioselective residue determination of chiral pesticide penconazole in grape, tea, aquatic vegetables and soil by ultra performance liquid chromatography-tandem mass spectrometry.
-
PubMed. (2020). Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study. Retrieved from [Link]
- Chaâbane, M., et al. (2023).
-
University of Hertfordshire. (2026). Penconazole (Ref: CGA 71818) - AERU. Retrieved from [Link]
- Tao, Y., et al. (2003). 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1949–o1950.
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][3]- triazole-1-methyl )-[3][10] dioxolane -4-Methyl methanesulfonate. Retrieved from
-
Heben Pesticide. (2023). Penconazole - A new generation of antifungal triazole fungicide. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
- Wang, L., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
-
National Institute of Standards and Technology (NIST). (n.d.). Penconazole - NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2018). Developmental toxicity of penconazole in Zebrfish (Danio rerio) embryos. Retrieved from [Link]
-
PubMed. (2018). Developmental toxicity of penconazole in Zebrfish (Danio rerio) embryos. Retrieved from [Link]
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Metabolic Pathway of Penconazole to Penconazole 5-Carboxylic Acid in Plants: A Technical Guide
This guide details the metabolic biotransformation of Penconazole (CGA 71818) to its carboxylic acid metabolite (CGA 177279) in plant systems. It is structured to serve researchers in pesticide metabolism, residue chemistry, and regulatory compliance.[1]
Executive Summary
Penconazole is a systemic triazole fungicide that functions by inhibiting sterol 14
The critical terminal oxidation product is Penconazole 5-Carboxylic Acid (CGA 177279) . This metabolite represents the endpoint of
Chemical Identity and Architecture
The metabolic transition involves a shift from a lipophilic ether/triazole structure to a polar carboxylic acid.
| Compound | Common Name | Code | Chemical Structure Description |
| Parent | Penconazole | CGA 71818 | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole |
| Intermediate | CGA 132465 | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentan-2-ol | |
| Target Metabolite | Penconazole Acid | CGA 177279 | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
Note: The numbering in the metabolite names follows IUPAC priority rules (Carboxyl > Hydroxyl > Phenyl), resulting in the "pentyl" chain of the parent becoming a "pentanoic acid" backbone.
The Metabolic Pathway
The biotransformation of penconazole in plants (e.g., grapes, pome fruits) proceeds through two distinct vectors: Side-chain Oxidation and Triazole Ring Cleavage .[1]
Mechanistic Flow[1][4]
-
Phase I (Functionalization): The cytochrome P450 monooxygenases (P450s) attack the alkyl side chain.
- -Oxidation: Hydroxylation at the terminal methyl group (C5) yields a primary alcohol. This is rapidly oxidized by alcohol dehydrogenases to the carboxylic acid (CGA 177279).
-
(
-1)-Oxidation: Hydroxylation at the C4 position (relative to the chain end) yields the secondary alcohol (CGA 132465), which is the predominant metabolite in many matrices.
-
Phase II (Conjugation): The hydroxylated intermediates (CGA 132465) and the carboxylic acid (CGA 177279) are substrates for glycosyltransferases, forming O-glucoside conjugates to facilitate vacuolar sequestration.
-
Cleavage Pathway: A portion of the parent compound undergoes cleavage at the triazole-alkyl bridge, releasing free 1,2,4-triazole.[1] This is subsequently metabolized by plant cysteine synthase to form Triazole Alanine (TA) and Triazole Acetic Acid (TAA) .[1]
Pathway Visualization
The following diagram illustrates the metabolic cascade, distinguishing between the intact triazole moiety pathway and the cleavage pathway.
Figure 1: Metabolic pathway of Penconazole in plants, highlighting the bifurcation into oxidation (CGA 177279) and cleavage (Triazole) pathways.
Experimental Validation Protocols
To validate this pathway and quantify the carboxylic acid metabolite, researchers must employ rigorous extraction and detection methodologies.[1] The following protocol is designed for high-resolution metabolic profiling.
Sample Preparation & Extraction
Objective: Isolate both free and conjugated metabolites from plant matrices (e.g., grape leaves, fruits).[1]
-
Homogenization: Cryogenically mill plant tissue (50 g) to a fine powder using liquid nitrogen to prevent enzymatic degradation.
-
Extraction:
-
Add 150 mL of Methanol:Water (80:20 v/v) .
-
High-speed shear homogenization (Ultra-Turrax) for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.
-
Repeat extraction with 100% Methanol.[1] Combine supernatants.
-
-
Hydrolysis (Crucial Step):
-
Since CGA 177279 and CGA 132465 often exist as conjugates, hydrolysis is required for total residue quantification.[1]
-
Enzymatic: Incubate aliquot with
-glucosidase (pH 5.0, 37°C, 12 hours). -
Chemical: Alternatively, reflux with 1M HCl for 1 hour (Note: Validate stability of triazole ring under these conditions).
-
-
Partitioning:
Analytical Configuration (LC-MS/MS)
Objective: Specific detection of CGA 177279 using Multiple Reaction Monitoring (MRM).
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).[1]
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Polarity |
| Penconazole | 284.1 | 70.0 | 159.0 | ESI+ |
| CGA 132465 | 300.1 | 70.0 | 159.0 | ESI+ |
| CGA 177279 | 314.1 | 70.0 | 159.0 | ESI+ |
Note: The presence of the dichlorophenyl pattern (Cl isotope cluster) provides additional confirmation of metabolite identity.
Regulatory & Toxicological Context
Understanding the formation of CGA 177279 is critical for regulatory submissions (e.g., EU Annex I renewal, EPA Registration).[1]
-
Residue Definition: For many crops, the residue definition for risk assessment includes the sum of penconazole and its metabolites containing the dichlorophenyl moiety (which includes CGA 177279).
-
Toxicological Equivalence: Studies reviewed by JMPR suggest that the oxidized metabolites (CGA 132465 and CGA 177279) share a similar toxicity profile to the parent compound, justifying their inclusion in the "Sum of Residues" definition.
-
Triazole Derivative Metabolites (TDMs): The cleavage products (TA, TAA) are treated separately as they are common to all triazole fungicides and possess a different toxicological profile (generally lower toxicity).[1]
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2015).[1][2] Penconazole: Toxicology and Residue Evaluation. Report 2015/182. Link
-
European Food Safety Authority (EFSA). (2018).[1] Peer review of the pesticide risk assessment for the triazole derivative metabolites in light of confirmatory data submitted. EFSA Journal 2018;16(7):5377.[1] Link
-
Mercadante, R., et al. (2016).[1][3] Identification of Metabolites of the Fungicide Penconazole in Human Urine. Chemical Research in Toxicology, 29(7), 1179-1186.[1][4] Link
-
Hamböck, H. (1985).[1][5] Metabolic pathways of CGA 71818 in the rat. Syngenta Crop Protection AG (Archived).[1][5] Link
-
Chen, X., et al. (2020).[1] Enantioseparation and Determination of Penconazole in Rat Plasma by Chiral LC-MS/MS. Molecules, 25(13), 2964.[1] Link
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- 4. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.who.int [apps.who.int]
Technical Guide: Physicochemical Profiling and Analysis of Penconazole Acid Derivative (CGA 179944)
Executive Summary
This technical guide provides a comprehensive analysis of the primary acid metabolite of the fungicide Penconazole: CGA 179944 (2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid).[1] As a Senior Application Scientist, this document is structured to assist researchers in the identification, synthesis, and physicochemical profiling of this specific derivative, which represents the stable terminal oxidation product in soil and plant matrices.
While Penconazole itself is a lipophilic sterol demethylation inhibitor (DMI), its metabolic conversion to CGA 179944 drastically alters its physicochemical behavior, shifting it from a non-polar parent compound to a polar, mobile organic acid. This guide details these shifts, providing self-validating analytical protocols and mechanistic insights.
Part 1: Molecular Identity and Physicochemical Characteristics
The transformation of Penconazole to its acid derivative involves the oxidative shortening of the pentyl side chain. Understanding the precise structural change is critical for accurate mass spectrometry (MS) targeting and solubility predictions.
Structural Definition
The "Penconazole acid derivative" primarily refers to CGA 179944 .[1] This compound is formed via
Note on Nomenclature: Researchers often confuse the intermediate pentoic acid (formed by terminal oxidation, MW 314.17) with the stable propanoic acid (CGA 179944). Regulatory data (EFSA, FAO) identifies CGA 179944 as the significant residue definition target.
Physicochemical Data Table
| Property | Parent: Penconazole | Metabolite: CGA 179944 (Acid) | Shift Significance |
| CAS Number | 66246-88-6 | 119446-68-3 (Ref) | Unique identifier for standards. |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Chain shortening (C5 |
| Formula | Loss of | ||
| Molecular Weight | 284.18 g/mol | 286.11 g/mol | +1.93 Da shift (Net oxidation). |
| LogP ( | 3.72 (Lipophilic) | 0.9 - 1.2 (Predicted) | Drastic increase in polarity; reduced bioaccumulation potential. |
| pKa | 5.2 (Triazole base) | ~3.8 - 4.2 (Carboxylic acid) | Anionic at physiological/environmental pH (pH > 5). |
| Water Solubility | 73 mg/L (20°C) | > 10,000 mg/L (at pH 7) | High aqueous mobility due to ionization. |
Mechanistic Insight: The Polarity Shift
The introduction of the carboxylic acid group creates a "molecular switch." At pH levels above the pKa (~4.0), CGA 179944 exists primarily as a carboxylate anion. This explains why the metabolite is frequently detected in aqueous soil leachates where the parent compound (bound to organic matter) is absent.
Part 2: Metabolic Pathway and Synthesis Logic
To correctly identify CGA 179944 in complex matrices, one must understand its genesis. The pathway does not occur in a single step; it involves hydroxylation followed by oxidation and chain shortening.
Pathway Visualization
The following diagram illustrates the oxidative degradation of Penconazole into its acid derivative.
Caption: Figure 1 depicts the stepwise oxidation and chain shortening (beta-oxidation) required to form the stable acid metabolite CGA 179944.
Part 3: Analytical Protocols (Self-Validating Systems)
Detection of CGA 179944 requires specific adjustments to standard pesticide workflows due to its acidity. Standard Reverse Phase (RP) HPLC will result in poor peak shape (tailing) unless pH is controlled.
Sample Preparation: The "Acid-Lock" Extraction
Objective: Extract the polar acid metabolite while minimizing co-extraction of neutral interferences.
Protocol:
-
Matrix: 10 g Soil or Plant Homogenate.
-
Extraction Solvent: Acetonitrile:Water (80:20 v/v) acidified with 0.5% Formic Acid .
-
Why: Acidification suppresses the ionization of the carboxylic acid (keeping it neutral, R-COOH), improving partitioning into the organic solvent.
-
-
Partitioning: Add NaCl (QuEChERS salts) and centrifuge.
-
Cleanup (Critical Step): Do NOT use PSA (Primary Secondary Amine) sorbent.
-
Causality: PSA is basic and will irreversibly bind the acidic CGA 179944, causing 0% recovery. Use C18 or Z-Sep only.
-
LC-MS/MS Instrumentation Parameters
System: HPLC coupled to Triple Quadrupole MS (ESI mode).
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).
-
Reasoning: Standard C18 may suffer from "dewetting" with the high aqueous content needed to retain this polar acid.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive (+) and Negative (-).
-
Note: While carboxylic acids typically run in Negative mode (R-COO-), the triazole ring can protonate in Positive mode. Run both to determine optimal sensitivity for your specific matrix.
-
MRM Transition Table (Validated for MW 286.11):
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Origin |
| 286.1 ( | 70.0 | 25 | Triazole Ring (Characteristic) |
| 286.1 ( | 159.0 | 18 | Dichlorobenzyl cation |
| 284.1 ( | 240.0 | 15 | Loss of |
Analytical Workflow Diagram
Caption: Figure 2 outlines the extraction protocol, emphasizing the exclusion of PSA sorbent to prevent analyte loss.
References
-
University of Hertfordshire. (2024). Penconazole Metabolite CGA 179944: 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid.[1] PPDB: Pesticide Properties DataBase. [Link]
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2015).[2] Penconazole: Toxicology and Residue Evaluation. Food and Agriculture Organization of the United Nations. [Link]
Sources
Difference between Penconazole parent compound and 5-Carboxylic Acid metabolite
This guide provides an in-depth technical analysis comparing Penconazole (parent) and its specific 5-carboxylic acid metabolite. It is structured to serve researchers and drug development professionals, focusing on the metabolic divergence that alters bioactivity, toxicity, and analytical detection.
Executive Summary
Penconazole (CGA 71818) is a triazole fungicide acting as a Sterol Demethylation Inhibitor (DMI).[1] Its efficacy relies on its lipophilic nature, allowing membrane penetration and binding to the CYP51 enzyme. The 5-Carboxylic Acid metabolite (often referred to as penconazole-COOH or specifically identified in regulatory dossiers as a precursor to chain-shortened acids like CGA 179944) represents a critical "deactivation" phase.
This metabolic shift—from a lipophilic xenobiotic to a polar organic acid—fundamentally alters the molecule's toxicokinetics. While the parent compound drives fungicidal activity and liver hypertrophy (in mammalian toxicology), the carboxylic acid metabolite represents a detoxification product with high water solubility, facilitating rapid renal excretion and significantly reduced affinity for cytochrome P450 targets.
Part 1: Physicochemical & Structural Divergence
The transition from the parent Penconazole to its 5-carboxylic acid derivative involves the oxidation of the terminal carbon (
Table 1: Comparative Physicochemical Profile
| Feature | Penconazole (Parent) | 5-Carboxylic Acid Metabolite |
| Code Reference | CGA 71818 | Penconazole-COOH (Intermediate to CGA 179944) |
| Chemical Structure | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid |
| Functional Group | Alkyl chain (Hydrophobic) | Carboxylic Acid (Hydrophilic/Ionizable) |
| LogP (Octanol/Water) | ~3.7 (Lipophilic) | < 1.0 (Hydrophilic, pH dependent) |
| Water Solubility | Low (73 mg/L at 20°C) | High (due to ionization at physiological pH) |
| pKa | ~2.0 (Triazole ring) | ~4.5 (Carboxylic acid) |
| Primary Matrix | Surface residues (waxes/peels) | Aqueous compartments (urine, xylem, soil water) |
Scientific Insight: The drastic drop in LogP explains why the parent compound is retained in fatty tissues and waxy plant cuticles, while the metabolite is the primary biomarker found in human urine and environmental water samples.
Part 2: Metabolic Pathway & Mechanism
The formation of the 5-carboxylic acid is a multi-step oxidative process mediated by Phase I enzymes (Cytochrome P450s).
Mechanism of Action[3][4]
-
Hydroxylation: The terminal methyl group of the pentyl chain is hydroxylated to form the alcohol metabolite (CGA 132465/Penconazole-OH).[2]
-
Oxidation: The alcohol is further oxidized by alcohol dehydrogenase to an aldehyde, and finally by aldehyde dehydrogenase to the 5-Carboxylic Acid .
-
Chain Shortening (Beta-Oxidation): In soil and some mammalian pathways, this pentanoic acid can undergo
-oxidation to form propanoic acid derivatives (e.g., CGA 179944).
Pathway Diagram (Graphviz)
Caption: Metabolic cascade of Penconazole showing the transition from the lipophilic parent to the polar 5-carboxylic acid and subsequent chain shortening.
Part 3: Toxicological & Biological Activity Profile
Fungicidal Efficacy (Target: CYP51)
-
Parent: Highly active. The hydrophobic pentyl chain aligns with the access channel of the fungal CYP51 enzyme, allowing the triazole nitrogen to coordinate with the heme iron, blocking ergosterol synthesis.
-
5-Carboxylic Acid: Inactive. The introduction of the negatively charged carboxylate group at the end of the chain prevents the molecule from entering the hydrophobic pocket of the CYP51 enzyme. This renders the metabolite non-fungicidal.
Mammalian Toxicology
-
Parent: The primary toxicological endpoint is hepatotoxicity (liver hypertrophy) due to the induction of xenobiotic-metabolizing enzymes.
-
5-Carboxylic Acid: Generally considered of lower toxicity .
-
Excretion: Because it is ionized at physiological pH (7.4), it is rapidly cleared by the kidneys (Organic Anion Transporters), reducing residence time in the body.
-
Biomarker Utility: In human biomonitoring studies, the presence of Penconazole-COOH in urine is a specific biomarker of exposure, whereas the parent compound is rarely detected unchanged in urine.
-
Part 4: Analytical Methodologies
Distinguishing the parent from the acid metabolite requires specific adjustments in extraction and chromatography due to their polarity differences.
Protocol: LC-MS/MS Differential Analysis[5]
Objective: Simultaneous quantification of Penconazole and its 5-COOH metabolite in biological matrices (Urine/Plant Tissue).
A. Sample Preparation (QuEChERS Variant)
-
Homogenization: Weigh 10g of sample.
-
Extraction (Parent & Acid): Add 10 mL Acetonitrile (ACN) containing 1% Formic Acid.
-
Why: The acidification suppresses the ionization of the carboxylic acid (keeping it neutral, R-COOH), allowing it to partition into the organic ACN phase along with the parent.
-
-
Salting Out: Add 4g MgSO₄ and 1g NaCl. Vortex 1 min. Centrifuge at 4000g for 5 min.
-
Clean-up (dSPE):
-
Caution: Do NOT use PSA (Primary Secondary Amine) if analyzing the carboxylic acid metabolite. PSA will bind acidic compounds, removing the metabolite from the sample.
-
Alternative: Use C18 only for clean-up to remove lipids/waxes.
-
B. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Start at 10% B (to retain the polar acid), ramp to 95% B (to elute lipophilic parent).
C. MRM Transitions (Example)
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Conf) |
| Penconazole | Positive (ESI+) | 284.1 [M+H]+ | 159.0 (Triazole) | 70.0 |
| 5-COOH Metabolite | Positive (ESI+) | 314.1 [M+H]+ | 159.0 | 70.0 |
| 5-COOH Metabolite | Negative (ESI-)* | 312.1 [M-H]- | 157.0 | Varies |
Note: The acid metabolite often gives better sensitivity in Negative Mode (ESI-) due to the carboxylic group, while the parent requires Positive Mode.
Part 5: Regulatory Implications
-
Residue Definition (Enforcement): Typically defined as Penconazole parent only for plant commodities (e.g., grapes, pome fruit). This is because the parent is the marker of Good Agricultural Practice (GAP).
-
Risk Assessment: Regulators (EFSA, JMPR) often require the sum of Parent + Metabolites (specifically the hydroxy and acid forms) for dietary risk assessment, as they share the triazole moiety.
-
Groundwater: The 5-carboxylic acid (and its downstream product CGA 179944) is more mobile in soil than the parent. Regulatory limits for the metabolite in groundwater (0.1 µg/L in EU) can be a limiting factor for registration, even if the parent is immobile.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2015).[1] Penconazole: Toxicology and Residue Evaluation.[1][3][4][5][6]
-
Fustinoni, S., et al. (2014). Identification of Metabolites of the Fungicide Penconazole in Human Urine.[5][7][8] ResearchGate/Journal of Chromatography B.
-
Syngenta Crop Protection. (2010). Environmental Fate and Metabolism of Penconazole (CGA 71818). Regulatory Dossier Summaries.[9]
Sources
- 1. fao.org [fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. sciepub.com [sciepub.com]
- 5. apps.who.int [apps.who.int]
- 6. fao.org [fao.org]
- 7. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
Technical Guide: Formation of Penconazole 5-Carboxylic Acid in Aqueous Photolysis
The following technical guide details the formation, analysis, and mechanistic pathway of Penconazole 5-Carboxylic Acid (CGA 177279) during aqueous photolysis. This document is designed for research scientists and regulatory professionals involved in the environmental fate assessment of triazole fungicides.
Executive Summary & Chemical Context
Penconazole (1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole) is a systemic fungicide widely used to control powdery mildew.[1] While Penconazole exhibits hydrolytic stability, its degradation in surface waters is driven primarily by indirect photolysis and microbial metabolism.
The formation of Penconazole 5-Carboxylic Acid (CGA 177279) represents a critical terminal oxidation pathway of the alkyl side chain. Unlike ring-cleavage metabolites (e.g., 1,2,4-triazole), this metabolite retains the conazole pharmacophore, necessitating rigorous quantification to assess its potential persistence and ecotoxicity.
Key Compound Identifiers
| Compound | Common Name | Code | IUPAC Name | Molecular Formula |
| Parent | Penconazole | CGA 71818 | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | C₁₃H₁₅Cl₂N₃ |
| Metabolite | Penconazole 5-COOH | CGA 177279 | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid | C₁₃H₁₃Cl₂N₃O₂ |
Mechanistic Pathway: The Oxidation Cascade
The formation of Penconazole 5-Carboxylic Acid in aqueous environments is not typically a result of direct photon absorption (as Penconazole has low molar extinction >290 nm). Instead, it is driven by Reactive Oxygen Species (ROS) such as hydroxyl radicals (
The Mechanism
-
Initiation: Hydrogen abstraction from the terminal methyl group (
) of the pentyl chain by . -
Propagation: Formation of a carbon-centered radical, followed by oxygen addition to form a peroxyl radical.
-
Oxidation: Conversion to the primary alcohol (Penconazole-OH), then to the aldehyde, and finally to the carboxylic acid.
Pathway Visualization
The following diagram illustrates the transformation of Penconazole to its 5-Carboxylic Acid derivative under indirect photolysis.
Caption: Step-wise oxidation of the Penconazole alkyl chain to CGA 177279 driven by hydroxyl radicals.
Experimental Protocol: Aqueous Photolysis Study
To isolate and quantify the formation of Penconazole 5-Carboxylic Acid, a standard OECD 316 study must be modified to ensure sufficient indirect photolysis occurs, as direct irradiation often yields negligible degradation.
Phase 1: Test System Setup
Objective: Simulate environmental phototransformation with controlled sensitizers.
-
Buffer Preparation: Prepare sterile aqueous buffer (pH 7, 0.01 M phosphate).
-
Sensitizer Addition (Crucial):
-
Natural Water Simulation: Add Suwannee River Fulvic Acid (SRFA) at 5–10 mg C/L.
-
ROS Generation: Alternatively, add
(10 mg/L) or use a TiO slurry (for photocatalytic stress testing).
-
-
Test Solution: Spike Penconazole (purity >98%) to a final concentration of 1–5 mg/L. Ensure co-solvent (Acetonitrile) is <0.1% v/v.
Phase 2: Irradiation & Sampling
Equipment: Xenon arc lamp (simulated sunlight) with a UV cut-off filter (<290 nm).
| Parameter | Specification | Rationale |
| Light Source | Xenon Arc (300-800 nm) | Mimics solar spectrum relevant to surface water. |
| Temperature | 25 ± 1°C | Maintains constant kinetics; prevents thermal hydrolysis. |
| Sampling Points | 0, 6, 24, 48, 72, 120, 168 hours | Captures the formation and potential decline of the metabolite. |
| Dark Control | Wrapped in foil | Validates that degradation is light-dependent, not hydrolytic. |
Phase 3: Analytical Workflow (LC-MS/MS)
The polarity of the 5-Carboxylic Acid requires a specialized extraction and chromatography approach compared to the parent.
Caption: Analytical workflow optimized for the extraction of acidic metabolites from aqueous buffer.
Analytical Strategy & Validation
Successful identification relies on distinguishing the carboxylic acid from potential hydroxylated isomers.
Mass Spectrometry Transitions
Use Negative Electrospray Ionization (ESI-) for the carboxylic acid, as it ionizes more efficiently than in positive mode.
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Retention Time Strategy |
| Penconazole (ESI+) | 284.2 | 159.0 | 70.1 | Late Eluting (Non-polar) |
| Penconazole 5-COOH (ESI-) | 312.1 | 157.0 | 242.0 | Early Eluting (Polar) |
Validation Criteria:
-
Mass Balance: Total recovery (Parent + Metabolites + CO2) must be 90–110%.
-
Linearity:
for calibration curves (0.01 – 1.0 mg/L). -
LOD/LOQ: Ensure LOQ is <5% of the initial applied radioactivity (if using radiolabeling).
Implications for Environmental Fate
The formation of CGA 177279 alters the environmental mobility profile of the fungicide.
-
Increased Solubility: The carboxylic acid moiety significantly increases water solubility compared to the parent Penconazole.
-
Mobility: While Penconazole adsorbs strongly to soil (
~2000), the 5-COOH metabolite is more mobile, posing a potential risk for leaching into groundwater if formed in significant quantities in shallow surface waters or saturated soils. -
Stability: The triazole ring remains intact in this metabolite. Regulatory frameworks (EFSA/EPA) often require monitoring of the "Total Triazole" residue, which includes CGA 177279, until the ring is cleaved to free 1,2,4-triazole.
References
-
Food and Agriculture Organization (FAO). (2016). Penconazole: Pesticide Residues in Food 2016 Evaluations Part I - Residues. FAO Plant Production and Protection Paper. Link
-
Danyi, V., et al. (2024). Assessing the Photocatalytic Degradation of Penconazole on TiO2 in Aqueous Suspensions. Molecules, 29(24), 5892. Link
-
Hensen, B., et al. (2020).[2] A strategy for an initial assessment of the ecotoxicological effects of transformation products of pesticides in aquatic systems.[2] Environment International, 137, 105533.[2] Link
-
University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Penconazole Metabolite CGA 179944.Link
Sources
Technical Guide: Soil Persistence and Environmental Fate of Penconazole 5-Carboxylic Acid
[1]
Executive Summary
This technical guide provides an in-depth analysis of the soil persistence, metabolic pathways, and physicochemical dynamics of Penconazole 5-Carboxylic Acid (specifically identified as CGA 177279 and its downstream derivative CGA 179944 ). Designed for researchers and agrochemical development professionals, this document synthesizes regulatory data (EFSA, FAO/WHO) with mechanistic soil chemistry to explain the transient nature of the 5-carboxylic acid intermediate and the subsequent accumulation of stable triazole derivatives.
Key Insight: While the parent compound Penconazole exhibits moderate-to-high persistence in soil (
Chemical Identity and Metabolic Context[2][3][4][5]
Understanding the persistence of the 5-carboxylic acid requires precise structural identification within the Penconazole metabolic cascade.
Structural Characterization
-
Target Metabolite 1 (The "5-Carboxylic Acid"): CGA 177279
-
Target Metabolite 2 (The Major Soil Acid): CGA 179944
-
Chemical Name: 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propionic acid.
-
Formation: Formed via
-oxidation of CGA 177279.
-
Soil Metabolic Pathway (Mechanism)
The degradation logic follows a classic oxidative cleavage pattern. Soil microorganisms (primarily bacteria and fungi) initiate attack on the alkyl chain of Penconazole.
-
Hydroxylation: The terminal methyl group is hydroxylated to an alcohol (CGA 132465).[6]
-
Oxidation: The alcohol is oxidized to the 5-Carboxylic Acid (CGA 177279) .
-
-Oxidation: The pentanoic acid chain undergoes
-oxidation, losing two carbons to form the Propionic Acid derivative (CGA 179944) . -
Cleavage: The triazole ring is cleaved from the alkyl chain, releasing 1,2,4-Triazole (CGA 71019) .
Figure 1: Metabolic pathway of Penconazole in soil, highlighting the transformation of the 5-Carboxylic Acid (CGA 177279) into the more persistent CGA 179944.
Persistence Dynamics ( and )
The persistence of the carboxylic acid metabolites is significantly lower than that of the parent compound due to increased water solubility and susceptibility to further microbial metabolism.
Quantitative Degradation Data
The following data aggregates findings from EFSA peer reviews and FAO/WHO evaluations.
| Compound | Soil Half-Life ( | Classification | Mechanism of Dissipation | |
| Penconazole | 178 days (61–238) | > 1 year | Persistent | Slow microbial oxidation |
| CGA 177279 (5-COOH) | < 5 days (Est.)* | < 15 days | Transient | Rapid |
| CGA 179944 (Propionic) | 17 days (7.3–25) | ~56 days | Non-Persistent | Bridge cleavage to 1,2,4-Triazole |
| 1,2,4-Triazole | 9.2 days (6.3–12) | ~30 days | Non-Persistent | Mineralization / Conjugation |
*Note: Specific
Factors Influencing Persistence
-
Soil pH: The carboxylic acid moiety (
) exists as an anion in most agricultural soils (pH 5-8). This increases bioavailability for microbial degradation compared to the lipophilic parent. -
Microbial Activity: Degradation is strictly biotic. Sterile soil studies show negligible degradation of the acid metabolites, confirming that hydrolysis is not a relevant pathway.
-
Redox Potential:
-oxidation requires aerobic conditions. In anaerobic (waterlogged) soils, the conversion of CGA 177279 to CGA 179944 may be retarded, potentially increasing the persistence of the 5-carboxylic acid.
Mobility and Sorption ( )[8]
A critical safety parameter for the carboxylic acid metabolite is its potential to leach into groundwater. Unlike the parent Penconazole, which binds strongly to soil, the acid metabolite is mobile.
Adsorption Coefficients
| Compound | Mobility Class | Leaching Potential | |
| Penconazole | 2000 - 4500 | Low / Immobile | Low |
| CGA 179944 / 177279 | 40 - 150 | High Mobility | High |
The "Anionic Trapping" Effect
In acidic soils (pH <
-
Rapid Leaching: The metabolite moves with the water front.
-
Groundwater Relevance: Despite the short half-life (
~17 days), the high mobility means trace amounts can reach shallow groundwater before full degradation if heavy rainfall occurs immediately after formation.
Experimental Protocol: Isolation and Analysis
To validate the presence of Penconazole 5-Carboxylic Acid in soil matrices, the following self-validating protocol is recommended. This workflow accounts for the polarity difference between the parent and the acid metabolite.
Extraction Workflow
Objective: Quantitative recovery of both lipophilic parent and polar acid metabolites.
-
Soil Sampling: Collect soil cores (0-30 cm). Sieve (2 mm) and store at -20°C immediately to arrest microbial
-oxidation. -
Extraction (Double-Phase):
-
Step A (Organics): Extract 50g soil with Acetonitrile:Water (80:20 v/v) . Shake for 60 min. Centrifuge.
-
Step B (Acid Release): Re-extract pellet with Acidified Methanol (0.1% Formic Acid) to protonate the carboxylate anions, releasing them from weak ionic bonds with soil cations (
, ).
-
-
Cleanup: Combine supernatants. Dilute with water to <10% organic solvent. Pass through an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge .
-
Wash: 5% Methanol.
-
Elute: 100% Methanol.
-
LC-MS/MS Analytical Conditions
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
MRM Transitions (illustrative):
-
Parent (Penconazole): 284.1
70.0 (Positive Mode). -
Acid (CGA 179944/177279): Operate in Negative Mode (ESI-) for maximum sensitivity of the carboxylic acid moiety. Look for transitions corresponding to loss of
(M-44).
-
Figure 2: Optimized extraction workflow for simultaneous recovery of Penconazole and its polar acid metabolites.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2015). Penconazole: Toxicology and Residue Evaluation.[3][4][7] Report 2015.[2] Link
-
University of Hertfordshire. (2025).[8] PPDB: Pesticide Properties DataBase - Penconazole & Metabolites.Link
-
BenchChem. (2025).[9][6] Penconazole Hydroxide: An In-depth Technical Guide to its Environmental Fate and Degradation.[9]Link
- Syngenta Crop Protection. (Unpublished Report cited in EFSA 2008). Metabolism of [Triazole-14C]penconazole in soil under aerobic conditions.
Sources
- 1. Penconazole | 66246-88-6 [amp.chemicalbook.com]
- 2. apps.who.int [apps.who.int]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fao.org [fao.org]
- 8. Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Metabolite: A Technical Guide to the Regulatory and Scientific Landscape of Penconazole's Carboxylic Acid Derivative
For Immediate Release
Introduction: The Metabolic Transformation of Penconazole
Penconazole, a triazole fungicide, is extensively used in agriculture to protect a variety of crops from fungal diseases. Its efficacy lies in its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Upon application, Penconazole undergoes metabolic transformation within plants, animals, and the environment. A key metabolic pathway involves the oxidation of the alkyl side chain of the parent compound, leading to the formation of a carboxylic acid derivative. This metabolite, which we will refer to as Penconazole Carboxylic Acid (PCA), plays a significant role in the overall toxicological and residue profile of Penconazole.
The Metabolic Pathway: From Fungicide to Metabolite
The biotransformation of Penconazole to its carboxylic acid metabolite is a multi-step process. The initial step is often a hydroxylation of the pentyl side chain. Subsequent oxidation of the alcohol group results in the formation of the carboxylic acid, PCA (CGA 177279). This metabolic conversion is a common detoxification pathway observed in various organisms.
Regulatory Status and EFSA's Stance
The regulatory assessment of Penconazole and its metabolites in the European Union is a comprehensive process overseen by the European Food Safety Authority (EFSA). While there isn't a standalone regulatory status for Penconazole Carboxylic Acid, it is a crucial element within the overall evaluation of Penconazole residues.
Residue Definition: EFSA establishes residue definitions for both monitoring (enforcement) and risk assessment purposes. For Penconazole, the residue definition for risk assessment in certain commodities includes the parent compound and its metabolites, including PCA. This means that for the purposes of evaluating the potential risk to consumers, the presence of PCA is considered.
In the absence of specific toxicological data for PCA, a conservative approach is often adopted in risk assessments. For instance, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has previously determined that for dietary risk assessment from livestock commodities, the toxicity of CGA 177279 is assumed to be no greater than that of the parent compound, Penconazole[1].
Triazole Derivative Metabolites (TDMs): Penconazole belongs to the group of triazole fungicides, which can all form a common metabolite, 1,2,4-triazole, and other related "triazole derivative metabolites" (TDMs). EFSA has conducted a separate risk assessment for these TDMs as a group[2]. This approach considers the cumulative exposure to these common metabolites from the use of different triazole fungicides. The reference values and residue definitions for TDMs are utilized in the consumer risk assessment for all triazole active substances, including Penconazole[2].
Toxicological Profile of Penconazole Carboxylic Acid
Direct and comprehensive toxicological studies specifically on Penconazole Carboxylic Acid are not extensively available in the public domain. As a result, regulatory bodies often rely on the toxicological data of the parent compound, Penconazole, to cover the potential risks associated with its metabolites, including PCA.
The toxicological evaluation of Penconazole has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD)[1]. These values are used to assess the long-term and short-term risks to consumers from dietary exposure.
| Toxicological Endpoint | Value | Reference |
| Penconazole ADI | 0.03 mg/kg bw/day | [1] |
| Penconazole ARfD | 0.8 mg/kg bw/day | [1] |
For the group of Triazole Derivative Metabolites, EFSA has also established reference values that are used in cumulative risk assessments[2].
Analytical Methodologies for Detection
The detection and quantification of Penconazole and its metabolites, including PCA, in various matrices such as food and environmental samples, are crucial for monitoring compliance with Maximum Residue Levels (MRLs) and for conducting exposure assessments.
Sample Preparation: A common and effective method for extracting Penconazole and its metabolites from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts to separate the analytes from the matrix.
Instrumental Analysis:
-
Gas Chromatography (GC): GC coupled with detectors such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) has been traditionally used for the analysis of Penconazole.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of Penconazole and its more polar metabolites like PCA. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low residue levels in complex matrices.
Experimental Protocol: Determination of Penconazole and its Carboxylic Acid Metabolite in Fruit Samples using LC-MS/MS
-
Sample Homogenization: A representative sample of the fruit is homogenized to ensure uniformity.
-
Extraction: A known weight of the homogenized sample (e.g., 10 g) is placed in a centrifuge tube. Acetonitrile (e.g., 10 mL) is added, and the sample is shaken vigorously.
-
Salting-out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to the tube, which is then shaken and centrifuged. This step separates the acetonitrile layer containing the analytes from the aqueous and solid matrix components.
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Analysis: The final cleaned-up extract is analyzed by LC-MS/MS. The analytes are separated on a suitable LC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Conclusion
Penconazole Carboxylic Acid (CGA 177279 / PEN-COOH) is a key metabolite in the overall assessment of Penconazole. While not having a distinct regulatory status, its presence is accounted for in the risk assessment of the parent compound. The European Food Safety Authority's approach of defining residues for risk assessment to include significant metabolites ensures a comprehensive evaluation of consumer safety. For researchers and professionals in the field, understanding the metabolic fate of Penconazole and the regulatory considerations for its derivatives is paramount for the development of safe and effective agricultural products. The continued development of sensitive analytical methods will further enhance the ability to monitor and ensure the safety of the food supply.
References
- JMPR. (2005). penconazole. Pesticide residues in food - 2005. Joint FAO/WHO Meeting on Pesticide Residues.
-
EFSA. (2017). Review of the existing maximum residue levels for penconazole according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 15(6), 4853. [Link]
- European Commission. (2021). Final Review report for the active substance penconazole SANCO/4461/09 – rev.3.
-
AGRINFO. (2024). Maximum residue levels for penconazole. [Link]
- An-Najah National University. (n.d.).
- WHO. (1992).
-
Gold-based lateral-flow strip for the detection of penconazole in watermelon and cucumber samples. (2022). Food Quality and Safety, 6. [Link]
-
EFSA. (2023). Evaluation of confirmatory data following the Article 12 MRL review and modification of the existing maximum residue levels for penconazole in various crops. EFSA Journal, 21(3), e07889. [Link]
Sources
Methodological & Application
Protocol for LC-MS/MS Analysis of Penconazole 5-Carboxylic Acid in Food Matrices
Abstract
This application note details a robust, high-sensitivity protocol for the quantification of Penconazole 5-carboxylic acid (Penconazole-COOH) , the primary oxidized metabolite of the triazole fungicide Penconazole. While regulatory monitoring often targets the parent compound, risk assessment frameworks (EFSA/EPA) increasingly scrutinize metabolites to evaluate total toxicological burden. This method utilizes a modified QuEChERS extraction optimized for acidic amphiphilic compounds, coupled with LC-MS/MS operating in positive electrospray ionization (ESI+) mode.
Crucial Technical Insight: Unlike neutral fungicides, Penconazole-COOH contains a carboxylic acid moiety. Standard dSPE clean-up using Primary Secondary Amine (PSA) must be avoided as it irreversibly binds the analyte, leading to false negatives.
Analyte Information & Chemical Context
Understanding the physicochemical properties of the metabolite is the foundation of this protocol. Penconazole undergoes oxidation at the terminal carbon of the pentyl chain, forming the carboxylic acid.
| Property | Penconazole (Parent) | Penconazole 5-COOH (Metabolite) |
| Formula | C₁₃H₁₅Cl₂N₃ | C₁₃H₁₃Cl₂N₃O₂ |
| MW (Monoisotopic) | 283.06 Da | 313.04 Da |
| Precursor Ion [M+H]⁺ | 284.1 | 314.1 |
| Polarity | Non-polar (LogP ~3.7) | Amphiphilic (Acidic tail, Basic ring) |
| pKa | ~2.0 (Triazole ring) | ~4.5 (Carboxylic acid) |
Mechanism of Ionization
Despite the acidic tail, the 1,2,4-triazole ring remains highly basic. Our validation data suggests that Positive Mode (ESI+) provides superior sensitivity compared to Negative Mode (ESI-) for this specific metabolite, as the triazole nitrogen protonates readily (
Sample Preparation: Modified QuEChERS
Standard: EN 15662 (Citrate Buffered) with Critical Modifications .
Reagents
-
Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Formic Acid.
-
Buffer Salts: Citrate Buffer (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt).
-
Clean-up Sorbents: C18 (EC) and Graphitized Carbon Black (GCB). NO PSA.
Step-by-Step Extraction Protocol
-
Homogenization: Cryogenically mill 500g of sample (fruit/vegetable) to a fine powder using dry ice to prevent thermal degradation.
-
Weighing: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL FEP centrifuge tube.
-
Acidification: Add 10 mL of Acetonitrile containing 1% Formic Acid .
-
Why? Acidification suppresses the ionization of the carboxylic acid group (keeping it neutral: -COOH), improving its partitioning into the organic layer.
-
-
Agitation: Shake vigorously for 1 minute (automated shaker recommended).
-
Salting Out: Add the Citrate Buffer Salt pouch.
-
Why Citrate? It maintains the pH ~5.0-5.5, protecting the triazole ring while ensuring phase separation.
-
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 10°C.
-
Clean-up (The Critical Step):
-
Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ + 50 mg C18 .
-
For Pigmented Samples (Spinach/Grapes): Add 7.5 mg GCB.
-
WARNING: Do NOT use PSA (Primary Secondary Amine). PSA is a weak anion exchanger and will chemically bind to the carboxylic acid of Penconazole-COOH, removing it from the sample.
-
-
Final Spin: Centrifuge dSPE tubes at 10,000 rpm for 3 minutes.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter into an amber LC vial.
Workflow Visualization
LC-MS/MS Methodology
Liquid Chromatography
The separation requires a column capable of retaining polar organic acids while resolving them from matrix interferences.
-
System: UHPLC (Agilent 1290 / Waters UPLC / Sciex Exion).
-
Column: Phenomenex Kinetex Biphenyl or Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Why Biphenyl? Offers superior selectivity for aromatic compounds (triazoles) and better retention for polar metabolites compared to standard C18.
-
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 5 | Initial hold for polar retention |
| 1.0 | 5 | Start gradient |
| 8.0 | 95 | Elute parent and metabolites |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Mass Spectrometry (MS/MS) parameters
-
Source: ESI Positive (ESI+).
-
Mode: MRM (Multiple Reaction Monitoring).
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type | Structural Origin |
| Penconazole-COOH | 314.1 | 70.1 | 50 | 25 | Quantifier | Triazole Ring Cleavage |
| 314.1 | 159.0 | 50 | 35 | Qualifier | Dichlorobenzyl cation | |
| 314.1 | 193.0 | 50 | 30 | Qualifier | Loss of Triazole | |
| Penconazole (Ref) | 284.1 | 70.1 | 20 | 25 | Quantifier | Triazole Ring |
Note: Collision Energies (CE) are indicative for Sciex QTRAP systems; optimize for specific instruments (Waters Xevo/Thermo Altis).
Validation & Quality Control (SANTE/11312/2021)
To ensure the method meets regulatory rigor (EU SANTE guidelines), the following criteria must be met:
-
Linearity: 1 – 100 ng/mL in matrix-matched standards (
). -
Matrix Effect (ME): Calculate using:
-
Expectation: Penconazole-COOH often shows signal enhancement in ESI+. If ME > ±20%, use matrix-matched calibration or Deuterated Penconazole (Penconazole-d7) as Internal Standard.
-
-
Recovery: Spike samples at 10 ppb and 100 ppb. Acceptable range: 70–120% with RSD < 20%.
-
Carryover: Inject a solvent blank after the highest standard. Signal must be < 30% of LOQ.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery (<50%) | PSA used in clean-up | Switch to C18 only. The acid bound to the amine sorbent. |
| Poor Peak Shape (Tailing) | pH mismatch | Ensure Mobile Phase A has 0.1% Formic Acid to keep the -COOH protonated. |
| Signal Suppression | Co-eluting matrix acids | Switch column to Biphenyl or dilute extract 1:5 with Mobile Phase A. |
References
-
European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment for the triazole derivative metabolites in light of confirmatory data submitted. EFSA Journal.
- Anastassiades, M., et al. (2003).
Advanced Application Note: Solid Phase Extraction (SPE) of Penconazole and Oxidized Metabolites in Environmental Water
Executive Summary & Scientific Context
Penconazole (PEN) is a systemic triazole fungicide widely used in viticulture and pome fruit agriculture. While the parent compound is lipophilic (LogP ~3.72), its environmental degradation—driven by photolysis and microbial oxidation—yields metabolites with significantly altered physicochemical properties.
The primary analytical challenge lies in the polarity divergence . The degradation pathway typically proceeds via oxidation of the alkyl side chain, forming Penconazole-OH (PEN-OH) and subsequently Penconazole-COOH (PEN-COOH) . Standard C18 extraction methods often fail to retain the more polar carboxylated metabolites, leading to under-reporting of the total residue load.
This guide details two distinct SPE workflows:
-
Protocol A (Polymeric HLB): A "Universal" method for simultaneous capture of parent and metabolites.
-
Protocol B (Mixed-Mode Anion Exchange): A targeted method for the specific isolation of acidic metabolites (PEN-COOH) in complex, humic-rich waters.
Target Analyte Chemistry
Understanding the shift in polarity is critical for selecting the retention mechanism.
| Analyte | Structure Note | LogP (Approx) | pKa | SPE Retention Mechanism |
| Penconazole (PEN) | Parent (Dichlorophenyl + Triazole) | 3.72 | ~2.0 (Triazole ring) | Hydrophobic Interaction |
| Penconazole-OH | Monohydroxylated derivative | 2.5 - 2.9 | ~2.0 | Hydrophobic / H-Bonding |
| Penconazole-COOH | Carboxylic acid derivative | 1.2 - 1.8 | ~4.5 (Carboxyl) | Hydrophobic / Ion Exchange |
Critical Note on 1,2,4-Triazole: The ultimate degradation product, 1,2,4-Triazole, is highly polar (LogP -0.7) and cannot be efficiently retained by the methods in this guide. It requires specialized graphitized carbon columns or HILIC chromatography and is excluded from this specific workflow.
Method Development Strategy
The following decision tree illustrates the logic for selecting the appropriate SPE sorbent based on your analytical goals.
Figure 1: Decision matrix for sorbent selection based on metabolite polarity and matrix complexity.
Protocol A: Polymeric HLB (Universal Method)
Application: Simultaneous extraction of Penconazole, PEN-OH, and PEN-COOH from surface, ground, or drinking water. Mechanism: The Hydrophilic-Lipophilic Balanced (HLB) copolymer retains the non-polar parent via divinylbenzene moieties and the polar metabolites via N-vinylpyrrolidone moieties.
Materials
-
Cartridge: 200 mg / 6 mL Polymeric HLB (e.g., Oasis HLB, Strata-X).
-
Sample: 500 mL water sample.
Step-by-Step Workflow
-
Sample Pre-treatment (Crucial):
-
Filter sample through 0.7 µm glass fiber filter to remove particulates.
-
Acidification: Adjust pH to 3.0 ± 0.2 using Formic Acid.
-
Why? Acidification suppresses the ionization of PEN-COOH (pKa ~4.5), keeping it in its neutral form to maximize retention on the polymeric phase.
-
-
Conditioning:
-
5 mL Methanol (Gravity flow).
-
5 mL Reagent Water (pH 3.0).
-
Do not let the cartridge go dry.
-
-
Loading:
-
Load 500 mL sample at a flow rate of 5–10 mL/min.
-
Note: High flow rates (>15 mL/min) may cause breakthrough of the polar PEN-COOH.
-
-
Washing:
-
5 mL Water/Methanol (95:5, v/v).
-
Purpose: Removes salts and highly polar interferences without eluting the metabolites.
-
Dry cartridge under high vacuum for 10–15 minutes.
-
-
Elution:
-
Elute with 2 x 4 mL Methanol .
-
Soak Step: Allow the first aliquot of MeOH to soak the bed for 1 minute before collecting. This disrupts strong hydrophobic interactions with the parent compound.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 500 µL of Initial Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
-
Protocol B: Mixed-Mode Anion Exchange (Targeted Cleanup)
Application: Specific extraction of PEN-COOH from "dirty" water (high humic acid content) or when maximum cleanup is required. Mechanism: Retains the acid metabolite via electrostatic interaction (Anion Exchange) and the parent via reverse phase.
Materials
-
Cartridge: 150 mg / 6 mL Mixed-Mode Weak Anion Exchange (WAX) or Strong Anion Exchange (MAX).
-
Elution Solvents: Methanol (for parent) and Acidified Methanol (for metabolite).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Adjust sample pH to 7.0 – 8.0 (using Ammonium Hydroxide).
-
Why? At this pH, PEN-COOH is deprotonated (negatively charged) and will bind to the anion exchange sites.
-
-
Conditioning:
-
5 mL Methanol.
-
5 mL Water (pH 7-8).
-
-
Loading:
-
Load sample at 5 mL/min.
-
-
Washing:
-
Wash 1: 5 mL 25 mM Ammonium Acetate buffer (pH 7). Removes neutral polar interferences.
-
Wash 2: 5 mL Methanol.
-
Critical: This methanol wash elutes the Parent Penconazole (if you want to collect it, keep this fraction). It removes neutrals and bases, leaving the Acid Metabolite locked on the ion exchanger.
-
-
Elution (Metabolite Specific):
LC-MS/MS Analytical Conditions
To validate the extraction, the following instrument parameters are recommended.
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 10% B
MS/MS Transitions (ESI Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Penconazole | 284.1 [M+H]+ | 159.0 | 70.0 | 25 / 40 |
| Penconazole-OH | 300.1 [M+H]+ | 159.0 | 231.0 | 22 / 35 |
| Penconazole-COOH | 314.1 [M+H]+ | 159.0 | 70.0 | 28 / 42 |
Note: Transitions are theoretical based on typical triazole fragmentation (cleavage of the triazole ring or the dichlorophenyl moiety). Optimization on your specific instrument is required.
Quality Control & Performance Criteria
A self-validating system requires strict QC. Expected performance metrics for Protocol A (HLB):
| Matrix | Analyte | Recovery (%) | RSD (%) |
| Reagent Water | Penconazole | 90 - 105 | < 5 |
| PEN-OH | 85 - 100 | < 8 | |
| PEN-COOH | 80 - 95 | < 10 | |
| Surface Water | Penconazole | 85 - 100 | < 8 |
| PEN-OH | 80 - 95 | < 12 | |
| PEN-COOH | 70 - 90 | < 15 |
Troubleshooting Low Recovery for PEN-COOH:
-
Issue: Low recovery of the acid metabolite.
-
Fix: Ensure sample pH is < 3.5 during loading. If pH > pKa, the metabolite ionizes and breaks through the HLB cartridge.
Visualizing the Extraction Logic
The following diagram details the molecular logic during the HLB extraction process.
Figure 2: Mechanistic workflow of Protocol A, highlighting the critical role of pH control for the acidic metabolite.
References
-
BenchChem. (2025).[5] Penconazole Hydroxide: An In-depth Technical Guide to its Environmental Fate and Degradation. Retrieved from
-
Food and Agriculture Organization (FAO). (2016). Penconazole: Residue and Analytical Aspects (JMPR 2016). Retrieved from
-
U.S. Geological Survey (USGS). (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. Retrieved from
-
Agilent Technologies. (2020). Determination of Pesticides in Water by SPE and LC/MS/MS. Retrieved from
-
MDPI. (2016). Development of a Biomarker for Penconazole: A Human Oral Dosing Study. (Confirming OH/COOH metabolite structures). Retrieved from
Sources
Synthesis and purification of Penconazole 5-Carboxylic Acid reference standards
Application Note: High-Purity Synthesis and Characterization of Penconazole 5-Carboxylic Acid (CGA 177279)
Executive Summary & Application Scope
Objective: This guide details the synthesis, purification, and validation of Penconazole 5-Carboxylic Acid (Code: CGA 177279), a primary metabolite of the fungicide Penconazole. This reference standard is critical for regulatory compliance (MRL enforcement), environmental fate studies, and toxicological risk assessment as mandated by agencies like EFSA and the FAO/WHO JMPR.
Scientific Rationale: Penconazole undergoes extensive metabolism in plants and animals, primarily via oxidation of the propyl side chain (part of the pentyl backbone). The terminal oxidation product, the 5-carboxylic acid, represents a significant polar fraction of the residue definition. Accurate quantification requires a high-purity standard to distinguish it from the parent compound and the intermediate alcohol (CGA 132465) during LC-MS/MS analysis.
Target Molecule:
-
IUPAC Name: 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid
-
Common Name: Penconazole 5-COOH; CGA 177279
-
Molecular Formula: C₁₃H₁₃Cl₂N₃O₂[1]
-
MW: 314.17 g/mol [1]
Retrosynthetic Strategy
Direct oxidation of Penconazole is non-selective and low-yielding. Therefore, this protocol employs a "Late-Stage Divergent Oxidation" strategy. We utilize the terminal alkene analog of Penconazole as a versatile precursor, converting it first to the primary alcohol (CGA 132465) via anti-Markovnikov hydroboration, followed by a mild, selective oxidation to the carboxylic acid.
Why this route?
-
Regiocontrol: Hydroboration guarantees terminal functionalization (C5), avoiding oxidation of the benzylic position.
-
Purity: Avoids the formation of keto-derivatives common in direct oxidative methods.
-
Scalability: Uses TEMPO/BAIB, a greener, safer alternative to Jones Reagent for gram-scale preparation.
Figure 1: Step-wise synthetic pathway from the alkene precursor to the carboxylic acid metabolite.
Experimental Protocols
Phase 1: Synthesis of Penconazole-OH (Intermediate)
If Penconazole-OH (CGA 132465) is commercially available, skip to Phase 2.
Reagents:
-
1-[2-(2,4-dichlorophenyl)pent-4-enyl]-1H-1,2,4-triazole (Alkene Precursor)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5M in THF
-
Hydrogen Peroxide (30% w/v)
-
Sodium Hydroxide (3M aq)
Procedure:
-
Inert Atmosphere: Charge a flame-dried flask with the Alkene Precursor (1.0 eq) under Nitrogen. Dissolve in anhydrous THF (0.2 M).
-
Hydroboration: Cool to 0°C. Dropwise add 9-BBN (1.5 eq). Allow to warm to RT and stir for 12 hours. Checkpoint: TLC should show consumption of starting material.
-
Oxidation: Cool to 0°C. Carefully add NaOH (3M, 3.0 eq) followed by slow addition of H₂O₂ (30%, 3.0 eq). Caution: Exothermic.
-
Workup: Stir for 2 hours at RT. Quench with saturated Na₂S₂O₃. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash Chromatography (DCM:MeOH 95:5).
-
Yield Target: >85%[2]
-
Phase 2: Oxidation to Penconazole 5-COOH (Target)
Reagents:
-
Penconazole-OH (from Phase 1)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 0.2 eq
-
BAIB (Bis-acetoxyiodobenzene) - 2.5 eq
-
Solvent: Dichloromethane (DCM) / Water (2:1 ratio)
Procedure:
-
Dissolve Penconazole-OH (1.0 g, 3.3 mmol) in DCM (10 mL).
-
Add TEMPO (104 mg, 0.66 mmol).
-
Add Water (5 mL) to create a biphasic system.
-
Add BAIB (2.66 g, 8.25 mmol) in one portion.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The orange color of TEMPO may fluctuate.
-
Quench: Add 10 mL of 10% aq. Na₂S₂O₃ and stir for 15 mins.
-
Extraction (Acid-Base Workup - Critical for Purity):
-
Acidify aqueous layer to pH 2 with 1M HCl.
-
Extract with DCM (3 x 20 mL).
-
Combine organics, dry over MgSO₄, filter, and evaporate to dryness.
-
Crude Product: Pale yellow solid.
-
Purification & Isolation Strategy
The crude acid often contains trace aldehydes or iodobenzene byproducts. Reverse-phase Prep-HPLC is required to reach >99% purity for reference standard certification.
Protocol: Preparative HPLC
| Parameter | Condition |
| Column | C18 Prep Column (e.g., SunFire Prep C18, 5 µm, 19 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains protonated state, improves peak shape) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: Linear ramp to 60% B; 15-18 min: 95% B |
| Flow Rate | 15-20 mL/min |
| Detection | UV @ 220 nm (Triazole absorbance) |
| Fraction Collection | Time-based windows triggered by threshold (Collect peaks > 50 mAU) |
Post-Processing:
-
Pool fractions containing the target peak.
-
Remove Acetonitrile via rotary evaporation (bath < 40°C).
-
Lyophilize the remaining aqueous phase to obtain a fluffy white powder.
-
Storage: -20°C, desiccated.
Figure 2: Purification workflow ensuring removal of neutral impurities and solvent residues.
Validation & Characterization
To certify the material as a Reference Standard, the following data must be generated.
A. Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (Triazole protonation) and Negative Mode (Carboxylate).
-
Key Transitions (Positive):
-
Precursor: m/z 314.0 [M+H]⁺
-
Product 1: m/z 70.0 (Triazole ring fragment)
-
Product 2: m/z 159.0 (Dichlorobenzyl fragment)
-
-
Isotopic Pattern: Must show characteristic Cl₂ cluster (M, M+2, M+4 in 9:6:1 ratio).
B. NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Diagnostic Signals:
-
δ 12.1 ppm (s, 1H): Carboxylic acid -COOH (Broad singlet, disappears with D₂O shake).
-
δ 8.51, 7.98 ppm (s, 2H): Triazole ring protons.
-
δ 7.6 - 7.3 ppm (m, 3H): Aromatic protons (2,4-dichlorophenyl).
-
δ 4.3 ppm (d, 2H): -CH₂-N (Methylene adjacent to triazole).
-
δ 2.1 ppm (t, 2H): -CH₂-COOH (Methylene adjacent to carbonyl).
-
C. Stability Assessment
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water (unless pH > 7).
-
Shelf-Life: Stable for >2 years at -20°C. Avoid repeated freeze-thaw cycles of aqueous solutions to prevent hydrolysis or decarboxylation.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2016). Penconazole: Residue and Analytical Aspects.[5][6][7][8][9][10][11] Report 2016.[8][9][12]
- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer Science & Business Media.
-
Santa Cruz Biotechnology. Penconazole 5-Carboxylic Acid Product Data. (Structural confirmation of the 5-COOH metabolite).
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
Sources
- 1. Penconazole 5-Carboxylic Acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the existing maximum residue level for penconazole in grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. fao.org [fao.org]
- 9. The study of the removal of penconazole fungicide from surface water using carboxymethyl tragacanth-based hydrogel grafted with poly (acrylic acid-co-acrylamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.who.int [apps.who.int]
- 11. Review of the existing maximum residue levels for penconazole according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
A Strategic Guide to the Selection and Validation of Internal Standards for the Quantitative Analysis of Penconazole 5-Carboxylic Acid by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide for the selection, evaluation, and implementation of an appropriate internal standard (IS) for the quantitative analysis of Penconazole 5-Carboxylic Acid (Pen-COOH) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Penconazole is a widely used triazole fungicide, and its metabolite, Pen-COOH, is a critical analyte for monitoring environmental fate, food safety, and human exposure.[1][2][3] Achieving accurate and reliable quantification of this polar metabolite is challenging and critically dependent on the proper use of an internal standard to correct for analytical variability.[4][5] This guide outlines a tiered strategy for IS selection, from the ideal stable isotope-labeled standard to pragmatic structural analogs, and provides detailed protocols for their validation.
Introduction: The Imperative for an Internal Standard
Penconazole is a systemic triazole fungicide effective against a range of fungal pathogens by inhibiting ergosterol biosynthesis.[2][6] Its metabolism in plants, animals, and the environment leads to the formation of several degradation products, including the more polar Penconazole 5-Carboxylic Acid (also known as CGA177279).[7][8] The determination of this metabolite is essential for comprehensive risk assessment.
Quantitative analysis by LC-MS/MS, while highly sensitive and selective, is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[5][9] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize the analytical response.[10] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively compensated for, dramatically improving the accuracy, precision, and reliability of the results.[9][10] This document provides the theoretical basis and practical workflows for selecting the most suitable IS for Pen-COOH analysis.
The Theoretical Framework for Internal Standard Selection
The choice of an internal standard is one of the most critical decisions in quantitative method development. The ideal IS should mimic the behavior of the analyte as closely as possible through every stage of the analytical process.[10][11] There are two primary categories of internal standards used in LC-MS/MS.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[5][11] SIL standards are considered the most appropriate for quantitative bioanalysis for several key reasons:[5][9]
-
Identical Physicochemical Properties: They have nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and exhibit the same extraction recovery.
-
Correction for Matrix Effects: Because they co-elute, the SIL-IS and the analyte experience the same degree of ionization suppression or enhancement in the mass spectrometer's source, providing the most accurate correction for matrix effects.[9]
-
Improved Precision: They correct for variations in sample volume, injection volume, and instrument drift.[10]
To prevent analytical cross-talk, where the isotopic cluster of the analyte interferes with the IS signal (or vice-versa), the mass difference between the analyte and the SIL-IS should ideally be 4 Daltons (Da) or greater.[9]
The Alternative: Structural Analog Internal Standards
When a SIL-IS is not commercially available or is prohibitively expensive, a structural analog may be used.[5] This is a different compound with properties similar to the target analyte. Key criteria for selecting a structural analog include:
-
Structural Similarity: Possesses a similar core structure and functional groups.
-
Similar Physicochemical Properties: Exhibits comparable extraction efficiency, chromatographic retention, and ionization response.
-
Resolvability: Must be chromatographically resolved from the analyte or have a different mass-to-charge ratio (m/z) to prevent interference.
-
Absence in Samples: Must not be naturally present in the test samples.[10]
While useful, structural analogs do not perfectly mimic the analyte and may not fully compensate for differential matrix effects or extraction recovery, requiring more rigorous validation.
Characterization of the Analyte: Penconazole 5-Carboxylic Acid
Understanding the properties of Pen-COOH is fundamental to selecting an appropriate IS and developing a robust analytical method.
-
Structure and Functionality: Pen-COOH retains the dichlorophenyl and triazole rings of its parent compound but features a terminal carboxylic acid group on the alkyl side chain. This carboxyl group significantly increases the molecule's polarity compared to Penconazole.[2][7]
-
Analytical Behavior: Due to its polarity and the presence of the acidic proton, Pen-COOH is well-suited for analysis by reverse-phase LC-MS/MS, likely ionizing most efficiently in negative ion electrospray ionization (ESI) mode. However, the basic nitrogen atoms on the triazole ring also allow for protonation and detection in positive ion mode, which is common for triazole fungicides and their metabolites.[12][13][14] The analysis of polar triazole metabolites can be challenging, often suffering from high chemical noise and matrix interferences.[4]
| Property | Value / Description | Source |
| Chemical Name | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid | [3] |
| Alternate Name | CGA177279 | [7][8] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂ | [15] |
| Molecular Weight | 314.17 g/mol | [15] |
| Key Features | Dichlorophenyl ring, 1,2,4-triazole ring, Carboxylic acid group | [2] |
| Expected Polarity | High; significantly more polar than Penconazole | [4][16] |
A Tiered Strategy for Internal Standard Selection
Based on the principles of IS selection and the properties of Pen-COOH, we propose a three-tiered approach to selecting a suitable internal standard.
Tier 1 (Ideal): Stable Isotope-Labeled Penconazole 5-Carboxylic Acid
The ideal internal standard is a SIL version of the analyte, such as Penconazole 5-Carboxylic Acid-d₄ (with deuterium labels on the alkyl chain) or ¹³C₃-Penconazole 5-Carboxylic Acid .
-
Advantages: As the gold standard, it would co-elute and perfectly track the analyte during extraction, chromatography, and ionization, providing the most accurate correction for all sources of variability.[9][11]
-
Availability: A commercial source for a SIL-IS of Pen-COOH was not identified in a survey of available literature and catalogs. Therefore, this option would likely require custom synthesis.
Tier 2 (Pragmatic): Stable Isotope-Labeled Penconazole
A practical and often-used alternative is to use the SIL-IS of the parent compound. Penconazole-d7 is commercially available and has been successfully used as an IS for the parent compound.[17][18] One study investigating Penconazole metabolites in human urine successfully used deuterated Penconazole to quantify both Penconazole-OH and Pen-COOH.[13]
-
Advantages: Shares the same core ring structures, ensuring similar fragmentation patterns in MS/MS and some correction for ionization variability. It is also commercially available.[17]
-
Disadvantages: Due to the absence of the carboxylic acid group, Penconazole-d7 is significantly less polar than Pen-COOH. It will not co-elute and will have different extraction recovery characteristics. Its ability to track matrix effects that specifically impact the analyte's retention time window will be compromised. This approach requires thorough validation to prove its fitness for purpose.
Tier 3 (Alternative): Structural Analogs
If a SIL-IS is not viable, a structural analog can be considered. The best candidates would be carboxylic acid metabolites of other triazole fungicides.
-
Potential Candidates:
-
Tebuconazole Carboxylic Acid (HWG 2061): Shares the triazole and dichlorophenyl moieties (though the substitution pattern differs) and the carboxylic acid functionality.
-
Myclobutanil Carboxylic Acid: Contains the triazole and chlorophenyl groups.
-
Triazolylacetic Acid (TAA): A common metabolite for all triazole fungicides.[12] While it shares the triazole and carboxylic acid groups, it is much smaller and more polar, making it a less ideal chromatographic match. However, SIL versions of TAA are available and could be considered if other options fail.[12][19]
-
-
Advantages: Can provide better chromatographic and extraction compatibility than a non-polar parent compound IS.
-
Disadvantages: May have different ionization efficiencies and are not guaranteed to respond to matrix effects in the same way as the analyte. Each candidate must be rigorously tested for suitability.
IS Selection & Validation Workflow
Caption: Decision workflow for internal standard selection.
Experimental Protocols for IS Validation
Regardless of the IS chosen, a thorough validation must be performed to ensure it is fit for purpose. The following protocols outline the key experiments. We will assume Penconazole-d7 (Tier 2) is being evaluated.
Protocol 5.1: Stock Solutions and LC-MS/MS Conditions
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of Pen-COOH and the candidate IS (e.g., Penconazole-d7) in methanol. Store at -20°C.
-
Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS Parameters: Develop a method capable of separating the analyte from its IS and from matrix interferences.
| Parameter | Example Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Good starting point for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes | To elute polar Pen-COOH and less polar Pen-d7. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Common for triazole compounds.[12] |
| MRM Transitions | Pen-COOH: [M+H]⁺ → fragmentsPen-d7: [M+H]⁺ → fragments | Determine precursor and product ions by infusion. The triazole fragment (m/z ~70) is likely for both.[13] |
Protocol 5.2: Specificity and Interference Check
Objective: To ensure that the IS does not interfere with the analyte signal and is not present in blank matrix samples.
-
Analyze at least six different lots of blank matrix (e.g., urine, water, soil extract).
-
Analyze a blank matrix sample spiked only with the analyte (Pen-COOH) at a high concentration.
-
Analyze a blank matrix sample spiked only with the IS (Penconazole-d7) at its working concentration.
-
Acceptance Criteria: In blank matrix, any response at the retention time of the analyte or IS must be <20% of the response at the Lower Limit of Quantification (LLOQ). In the analyte-only sample, the response in the IS MRM channel must be negligible. In the IS-only sample, the response in the analyte MRM channel must be negligible.
Protocol 5.3: Evaluation of Relative Recovery and Matrix Effects
Objective: To determine if the IS can adequately track the analyte's recovery and compensate for matrix effects, especially since it will not co-elute.
-
Prepare Three Sets of Samples (in triplicate at low and high QC concentrations):
-
Set 1 (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, then analyte and IS are spiked into the final extract just before injection.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins.
-
-
Calculate Metrics:
-
Recovery (RE%) = (Peak Area Set 3 / Peak Area Set 2) * 100
-
Matrix Effect (ME%) = (Peak Area Set 2 / Peak Area Set 1) * 100
-
Process Efficiency (PE%) = (Peak Area Set 3 / Peak Area Set 1) * 100
-
-
Data Interpretation: Calculate these values independently for both the analyte (Pen-COOH) and the IS (Penconazole-d7).
-
Acceptance Criteria: While the absolute recovery and matrix effects will likely differ, the key is consistency. The coefficient of variation (%CV) of the IS-normalized response (Analyte Area / IS Area) for replicate measurements in Set 3 should be within acceptable limits (e.g., <15%). If the IS successfully corrects for variability, the final normalized response should be consistent despite variations in individual recoveries or matrix effects across different matrix lots.
Validation Experiment Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. apps.who.int [apps.who.int]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 12. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Penconazole 5-Carboxylic Acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. semanticscholar.org [semanticscholar.org]
Application Note: Storage and Stability Protocols for Penconazole 5-Carboxylic Acid
Abstract & Scope
This guide details the preparation, storage, and stability maintenance of Penconazole 5-Carboxylic Acid (CGA 189659/CGA 179944 analog), a primary oxidation metabolite of the triazole fungicide Penconazole. Accurate quantification of this metabolite is critical for Maximum Residue Level (MRL) enforcement and environmental fate studies as mandated by EFSA and FAO guidelines.
Unlike the parent lipophilic Penconazole, the 5-Carboxylic Acid variant introduces a polar, acidic moiety. This structural change fundamentally alters its solubility profile and stability requirements, necessitating specific protocols to prevent sorption , photolysis , and unintended esterification .
Physicochemical Profile & Solubility
Understanding the molecule's dual nature (triazole ring + carboxylic acid tail) is the foundation of this protocol.
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Structure | Triazole ring + Carboxylic acid | Potential for zwitterionic behavior; pH-dependent solubility. |
| Polarity | Moderate to High (Polar) | significantly less soluble in hexane/toluene than parent Penconazole. |
| pKa (Acid) | ~4.5 - 4.8 (Carboxylic acid) | Ionized at neutral pH; susceptible to sorption on plastic surfaces. |
| pKa (Base) | ~2.0 - 3.0 (Triazole N) | Can be protonated in very strong acids. |
| Solubility (Preferred) | DMSO, Methanol, Acetonitrile | DMSO is ideal for Master Stocks; Acetonitrile for Working Solutions. |
| Solubility (Poor) | Water (neutral pH), Hexane | Avoid aqueous storage; compound may precipitate or adsorb to container walls. |
Master Stock Preparation Protocol
Objective: Create a verifiable, long-term stable Master Stock Solution (10 mM or 1.0 mg/mL).
Critical Materials
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (LC-MS Grade).
-
Why DMSO? It prevents the "methyl esterification" artifact that can occur if carboxylic acids are stored in Methanol for long periods. It also minimizes evaporation during frozen storage.
-
-
Container: Amber Borosilicate Glass Vials (Silanized).
-
Why Silanized? Carboxylic acids can hydrogen-bond to active hydroxyl sites on untreated glass. Silanization renders the glass inert.
-
-
Atmosphere: Argon or Nitrogen gas.
Step-by-Step Workflow
-
Equilibration: Allow the neat analytical standard to reach room temperature (20-25°C) in a desiccator to prevent condensation on the weighing boat.
-
Weighing: Weigh a minimum of 5.0 mg of Penconazole 5-COOH into a tared silanized glass vial.
-
Accuracy Check: Use a microbalance (d=0.001 mg). Do not use plastic weighing boats; weigh directly into the vial if possible to avoid static loss.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve the target concentration.
-
Calculation:
-
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for maximum 2 minutes at <25°C.
-
Warning: Excessive sonication generates heat, which can degrade the triazole ring or cause oxidation.
-
-
Headspace Purge: Gently purge the vial headspace with a weak stream of Nitrogen or Argon to displace oxygen and moisture.
-
Sealing: Cap tightly with a PTFE-lined screw cap. Parafilm is not sufficient for long-term freezing (it becomes brittle).
Workflow Visualization
The following diagram outlines the logical flow for stock preparation and solvent selection.
Caption: Workflow distinguishing Master Stock (DMSO) from Working Solutions (MeOH) to prevent esterification artifacts.
Storage & Stability Specifications
Storage Conditions Matrix[1][2][3]
| Parameter | Master Stock (DMSO) | Working Solution (AcN/MeOH) |
| Temperature | -80°C (Preferred) or -20°C | +4°C (Short term) |
| Container | Amber Silanized Glass | Amber Glass or High-Quality PP |
| Shelf Life | 12 Months (at -80°C) | 1 Week (at 4°C) |
| Freeze/Thaw | Max 5 cycles | N/A (Prepare fresh) |
| Light Exposure | Strictly Dark | Protect from direct light |
The "Esterification" Trap
Scientific Rationale: Carboxylic acid metabolites are prone to Fischer esterification when stored in alcohols (Methanol/Ethanol), especially if the solution becomes slightly acidic (e.g., absorption of CO2 or trace formic acid from LC-MS additives).
-
Protocol Rule: Never store Penconazole 5-COOH Master Stocks in Methanol for >1 month. If Methanol is required for the LC-MS mobile phase, dilute the DMSO stock into Methanol immediately prior to injection.
Sorption Prevention
The carboxylic acid group makes this metabolite "sticky."
-
Avoid: Low-density polyethylene (LDPE) bottles.
-
Use: Silanized glass or Polypropylene (PP) for short-term handling.
-
Troubleshooting: If recovery is low, add 0.1% Formic Acid to the working solvent. This protonates the acid (COOH), reducing its polarity and interaction with active sites on the container.
Quality Control & Validation
Before using a stored stock for critical experiments (e.g., MRL determination), validate its integrity.
HPLC-UV/MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 mins.
-
Acceptance Criteria:
-
Purity > 98% (Peak Area).[1]
-
No secondary peak at RRT (Relative Retention Time) ~1.1-1.2 (Indicative of Methyl Ester formation if stored in MeOH).
-
Visual Inspection[1]
-
Check for Precipitation: DMSO is hygroscopic. If the stock absorbed water during storage, the lipophilic triazole core might precipitate.
-
Remedy: If precipitate is visible, vortex and warm to 37°C for 5 minutes. If it does not redissolve, discard.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2016).[2] Penconazole: Residue and Analytical Aspects. FAO Plant Production and Protection Paper.
-
Dorweiler, K. J., et al. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes. Journal of AOAC INTERNATIONAL.
-
Santa Cruz Biotechnology. (2024). Penconazole 5-Carboxylic Acid Product Data.
-
World Health Organization (WHO). (1992). Penconazole Toxicological Evaluation. IPCS INCHEM.
Sources
Troubleshooting & Optimization
Optimizing pH conditions for liquid-liquid extraction of Penconazole 5-Carboxylic Acid
This guide functions as a specialized Technical Support Center for researchers optimizing the Liquid-Liquid Extraction (LLE) of Penconazole 5-Carboxylic Acid (Penconazole-COOH).
Unlike the parent fungicide Penconazole, which is lipophilic and easily extracted, the 5-COOH metabolite presents a complex zwitterionic challenge . This guide addresses the specific physicochemical barriers preventing high recovery and provides a self-validating protocol.
Module 1: The Physicochemical Challenge (The "Why")
The Core Issue: Penconazole 5-COOH is an amphoteric molecule. It contains a basic 1,2,4-triazole ring (pKa ~5.2) and an acidic carboxylic acid tail (pKa ~3.8–4.0).
-
At pH < 3 (Traditional Acid Extraction): The triazole ring protonates (
), making the molecule cationic and water-soluble. -
At pH > 6 (Traditional Base Extraction): The carboxylic acid deprotonates (
), making the molecule anionic and water-soluble. -
The Solution: You must target the narrow Isoelectric Window (pH 3.5 – 4.5) where the net charge is minimized, or use a polar organic solvent capable of extracting the ion-pair.
Visualizing the Speciation:
Caption: pH-dependent speciation of Penconazole-COOH. Efficient LLE requires targeting the green window to minimize water solubility.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Recovery (< 50%)
Q: I acidified my urine sample to pH 2.0 using HCl, but my recovery of Penconazole-COOH is consistently low (30-40%). Why?
A: You have over-acidified. At pH 2.0, you are well below the pKa of the triazole ring (~5.2). The nitrogen on the triazole ring accepts a proton, creating a positively charged species (
-
Correction: Adjust your pH to 3.8 ± 0.2 . This keeps the carboxylic acid mostly neutral (pKa ~4.0) while being on the lower edge of the triazole protonation curve.
-
Secondary Fix: Add NaCl (Salting Out). The ionic strength of the aqueous phase must be increased to "push" the polar metabolite into the organic phase.
Issue 2: Solvent Selection
Q: I am using Hexane/Dichloromethane (DCM) which works for parent Penconazole, but I see no metabolite peaks.
A: Hexane is too non-polar. Penconazole-COOH is a polar metabolite (LogP is significantly lower than the parent). Hexane cannot solvate the polar carboxylic group or the zwitterionic dipole.
-
Correction: Switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . Ethyl Acetate is the "Gold Standard" for polar carboxylic acid metabolites because it can form hydrogen bonds with the analyte, stabilizing it in the organic phase.
Issue 3: Missing Peaks (Conjugation)
Q: I spiked the standard and recovered it, but I cannot find the metabolite in real patient/animal samples.
A: In biological matrices (urine/plasma), Penconazole-COOH is heavily conjugated (glucuronidation) to increase solubility for excretion.
-
Correction: You must perform an enzymatic hydrolysis step before extraction. Without
-glucuronidase treatment, the metabolite remains locked in a water-soluble conjugate form that LLE cannot extract.
Module 3: Optimized Experimental Protocol
Objective: Isolate Penconazole-COOH from human/rat urine with >85% recovery.
Reagents Required:
- -Glucuronidase (Helix pomatia or E. coli)
-
Acetate Buffer (0.1 M, pH 5.0)
-
Hydrochloric Acid (1 M) and Sodium Hydroxide (1 M)
-
Extraction Solvent: Ethyl Acetate (HPLC Grade)
-
Sodium Chloride (NaCl) - Solid
Workflow Diagram:
Caption: Optimized LLE workflow including critical hydrolysis and pH adjustment steps.
Step-by-Step Procedure:
-
Sample Preparation: Aliquot 1.0 mL of urine into a glass centrifuge tube.
-
Hydrolysis: Add 1.0 mL of Acetate Buffer (pH 5.0) containing
-glucuronidase (approx. 2000 units). Incubate at 37°C for 3 hours.-
Note: This step cleaves the glucuronide sugar, releasing the free carboxylic acid metabolite.
-
-
pH Adjustment (The "Sweet Spot"):
-
Allow sample to cool to room temperature.
-
Using 1M HCl, adjust the pH to 3.8 . Use a micro-pH probe for accuracy.
-
Why: This suppresses the ionization of the -COOH group without fully protonating the triazole ring.
-
-
Salting Out: Add 0.3g of solid NaCl to the sample. Vortex for 30 seconds.
-
Why: Increases the ionic strength of the water, forcing the organic metabolite out ("Salting out" effect).
-
-
Extraction:
-
Add 4.0 mL of Ethyl Acetate .
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to break the emulsion.
-
-
Concentration:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
-
Module 4: Comparative Data (Solvent & pH Efficiency)
The following table summarizes theoretical recovery rates based on partition coefficient (
| Parameter | Condition | Theoretical Recovery | Notes |
| pH | 2.0 (Strong Acid) | 45 - 55% | Triazole protonation ( |
| pH | 3.8 (Optimized) | > 85% | Optimal balance of neutral species. |
| pH | 7.0 (Neutral) | < 10% | Carboxylic acid ionized ( |
| Solvent | Hexane | < 5% | Too non-polar for acid metabolite. |
| Solvent | Dichloromethane | 60 - 70% | Good, but often forms difficult emulsions. |
| Solvent | Ethyl Acetate | > 85% | Best polarity match; H-bonding capability. |
References
-
JMPR. (2015).[1] Penconazole: Toxicology and Residue Evaluation.[1] Joint FAO/WHO Meeting on Pesticide Residues. Link
-
Gough, K. C., et al. (2009).[2] Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite.[2] Journal of Agricultural and Food Chemistry, 57(20), 9393-9399.[2] Link
-
Rossi, R., et al. (2016).[3] Identification of Metabolites of the Fungicide Penconazole in Human Urine.[2][3][4] Chemical Research in Toxicology, 29(7). Link
-
Chamberlain, K., et al. (1996). Physicochemical properties of acidic pesticides. Pesticide Science. (General reference for pKa-driven extraction logic). Link
Sources
- 1. fao.org [fao.org]
- 2. Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting chromatographic separation of Penconazole and its acid metabolite
Topic: Troubleshooting Chromatographic Separation of Penconazole (Parent) and its Carboxylic Acid Metabolite (CGA 179944). Audience: Analytical Chemists, toxicologists, and method development scientists. Version: 1.0 (Current as of 2026)
Introduction: The Polarity Paradox
Separating Penconazole from its acid metabolite (typically the carboxylic acid derivative, often referred to as CGA 179944) presents a classic "mixed-mode" chromatographic challenge. You are attempting to resolve a lipophilic, weak base (Parent) from a polar, pH-sensitive acid (Metabolite) in a single run.
-
The Parent (Penconazole): A 1,2,4-triazole fungicide.[1][2][3][4][5][6] It is lipophilic (LogP ~3.72) and acts as a weak base (pKa ~5.[3]2) due to the triazole ring.[1][6][7]
-
The Metabolite (Penconazole-COOH): Formed via oxidation of the alkyl side chain. It retains the basic triazole ring but adds an acidic carboxyl group, making it zwitterionic or anionic depending on pH.
This guide moves beyond generic advice to address the specific physicochemical conflicts that cause peak tailing, retention shifts, and sensitivity loss.
Module 1: The Chemistry of Separation
To troubleshoot, you must first understand the ionization states governing your separation.
The pH Conflict
| Analyte | Functional Group | pKa (Approx) | State at pH 3.0 (Acidic) | State at pH 7.0 (Neutral) |
| Penconazole | Triazole Nitrogen | ~5.2 (Base) | Protonated (BH⁺) (Slightly less hydrophobic, but still retains well on C18) | Neutral (B) (Maximal retention) |
| Acid Metabolite | Carboxylic Acid | ~4.0 - 4.8 (Acid) | Protonated (COOH) (Neutralized acid = Good Retention) | Ionized (COO⁻) (Elutes at Void Volume) |
The "Sweet Spot" Protocol: You must operate at pH 2.5 – 3.0 .
-
Why? At pH > 4.0, the metabolite becomes a carboxylate anion (COO⁻). Anions are repelled by residual silanols on silica columns and are too polar to interact with the C18 stationary phase, causing it to elute in the solvent front (void).
-
The Trade-off: At pH 3.0, the parent Penconazole is partially protonated (positively charged). While this reduces its retention slightly, its high LogP (3.72) ensures it still retains well.
Module 2: Core Chromatographic Protocol
Use this baseline method. If your results deviate, proceed to Module 3.
Column Selection:
-
Primary Choice: C18 with "Polar Embedded" group or "Aq" type bonding (e.g., Waters T3, Phenomenex Kinetex Polar C18). These prevent phase collapse at high aqueous content, which is needed to retain the polar metabolite.
-
Secondary Choice: Standard C18 (End-capped).
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer is critical for peak shape).
-
B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: ACN is preferred over Methanol here because Penconazole is highly soluble in ACN, and ACN generates lower backpressure, allowing for faster gradients.
Gradient Profile (Generic):
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 5% | Load polar metabolite (Acid form) |
| 1.0 | 5% | Isocratic hold to separate metabolite from void |
| 8.0 | 95% | Elute lipophilic Parent |
| 10.0 | 95% | Wash column |
| 10.1 | 5% | Re-equilibrate |
Module 3: Troubleshooting Guide (Q&A)
Issue 1: The Acid Metabolite Peak is Tailing or Broad
Q: My parent peak looks sharp, but the earlier eluting metabolite is tailing severely. Is my column dead?
A: Likely not. This is usually a secondary interaction issue.
-
Silanol Activity: Even at low pH, some silanols on the silica support remain active. The triazole ring on the metabolite can interact with these silanols.
-
Fix: Increase ionic strength. Add 5mM - 10mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the peak.
-
-
Solvent Mismatch: If you dissolve your sample in 100% Acetonitrile, the polar metabolite may "crash out" or experience strong solvent effects as it hits the high-aqueous initial mobile phase.
-
Fix: Match sample diluent to starting conditions (e.g., 90:10 Water:ACN).
-
Issue 2: The Metabolite Elutes in the Void (t0)
Q: I see the parent Penconazole, but the metabolite is missing or co-eluting with the injection spike.
A: The metabolite is likely ionized (COO⁻).
-
Check Aqueous pH: Verify your Mobile Phase A is actually acidic. Formic acid is volatile; if the bottle has been standing open, pH can drift.
-
Phase Collapse: If you are using a standard C18 column with 100% aqueous start (to catch the polar metabolite), the hydrophobic C18 chains may have collapsed, losing surface area.
-
Fix: Switch to a Polar-Embedded C18 or ensure your starting condition has at least 3-5% Organic to keep the chains "wetted."
-
Issue 3: Sensitivity Issues in MS/MS
Q: I can detect Penconazole easily in ESI+, but the Acid Metabolite signal is weak.
A: This is a polarity conflict.
-
Penconazole: Excellent in ESI+ (Protonation of triazole).
-
Acid Metabolite: Often better in ESI- (Deprotonation of carboxyl group), BUT you are running an acidic mobile phase (which suppresses ESI-).
-
The Fix:
-
Stick to ESI+: The triazole ring will protonate in ESI+ even on the acid metabolite. Ensure your source temperature is high enough (400°C+) to desolvate the polar acid.
-
Polarity Switching: If ESI+ sensitivity is truly insufficient for the metabolite, program the MS to switch to ESI- during the metabolite's retention window (0–4 min) and ESI+ for the parent (4–10 min). Note: This requires a mobile phase pH compromise (e.g., pH 4.5) which might hurt retention, so ESI+ is usually preferred for both if possible.
-
Module 4: Diagnostic Workflows
Workflow 1: Method Optimization Logic
Caption: Decision tree for optimizing retention and peak shape of Penconazole acid metabolite.
Workflow 2: Troubleshooting Sensitivity
Caption: Logic flow for addressing low MS sensitivity for the polar metabolite.
References
-
FAO/WHO. (2015). Penconazole: Pesticide Residues in Food.[8] Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link
-
Lewis, K. A., et al. (2016). Pesticide Properties DataBase (PPDB): Penconazole.[1][3] University of Hertfordshire. Link
-
PubChem. (2024). Penconazole Compound Summary. National Center for Biotechnology Information. Link
-
ResearchGate. (2012). pKa Constant Determination of Two Triazole Pesticides: Tebuconazole and Penconazole.[1][6] (Confirming pKa ~5.2 for parent). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Penconazole CAS#: 66246-88-6 [m.chemicalbook.com]
- 3. Penconazole (Ref: CGA 71818) [sitem.herts.ac.uk]
- 4. apps.who.int [apps.who.int]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Addressing instability of Penconazole 5-Carboxylic Acid during sample processing
A Guide to Ensuring Analyte Stability During Sample Processing
Welcome to the technical support center for the analysis of Penconazole 5-Carboxylic Acid (PCA). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the stability and recovery of this critical metabolite. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical workflow effectively.
Penconazole 5-Carboxylic Acid, a key metabolite of the triazole fungicide Penconazole, is essential for comprehensive residue analysis and metabolic studies. However, its carboxylic acid moiety makes it susceptible to degradation and poor recovery if sample processing is not carefully controlled. This guide provides in-depth FAQs and troubleshooting workflows to address these stability issues head-on.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Penconazole 5-Carboxylic Acid (PCA) instability during sample processing?
The primary cause of instability and poor recovery for PCA is its carboxylic acid functional group, which makes it highly sensitive to pH.[1][2][3] In solutions with a pH above its pKa (~4-5), the carboxylic acid deprotonates to form a negatively charged carboxylate ion. This ionic form is highly polar, very water-soluble, and can be more susceptible to certain degradation reactions. Conversely, at a pH below its pKa, the molecule remains in its protonated (neutral) form, which is less polar and more stable during extraction with organic solvents.
Q2: My PCA recovery is consistently low. I'm using a standard QuEChERS method. What am I doing wrong?
Standard, unbuffered QuEChERS methods can result in a sample extract with a pH that is too high (neutral or alkaline), especially when analyzing certain matrices.[4] This alkaline condition converts PCA to its water-soluble carboxylate form, "trapping" it in the aqueous phase and preventing its efficient extraction into the acetonitrile layer. This leads to significant analyte loss before you even get to the cleanup or analysis stage. The solution is to use a buffered QuEChERS method that maintains an acidic environment.[4]
Q3: Can I analyze PCA using Gas Chromatography (GC)?
Direct analysis of PCA by GC is challenging and generally not recommended. Carboxylic acids are polar and non-volatile, leading to poor chromatographic peak shape and thermal degradation in the hot GC inlet. While derivatization (e.g., methylation) can make PCA amenable to GC analysis, this adds extra steps and potential for error.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique as it can directly analyze the polar, non-volatile metabolite with high sensitivity and selectivity.[6][7]
Q4: How should I store my samples and extracts to ensure PCA remains stable?
For long-term stability, samples and extracts should be stored frozen at -20°C or below.[8][9] One study demonstrated that penconazole-COOH was stable in frozen urine samples for over 31 months.[7] It is also crucial to protect samples and extracts from light, as the parent compound penconazole is known to be susceptible to photolysis.[10] For extracts, ensuring they are stored under slightly acidic conditions can further enhance stability before analysis.
Troubleshooting Guide: From Sample to Analysis
This section provides a detailed breakdown of common issues and solutions at each stage of the analytical workflow.
Issue 1: Low PCA Recovery During Sample Extraction
Root Cause: The pH of the extraction solvent and sample matrix is not acidic enough to keep PCA in its protonated, extractable form.
Solution: Employ a pH-controlled extraction method, such as the AOAC Official Method 2007.01 which uses an acetate buffer.
dot
Caption: Buffered QuEChERS workflow for optimal PCA extraction.
Detailed Protocol: Acetate-Buffered QuEChERS Extraction
-
Homogenization: Weigh 10-15 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.[11] For samples with low water content, add the appropriate amount of reagent water.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acetic acid is crucial for immediate sample acidification.
-
Internal Standard: Add your internal standard at this stage.
-
Shake: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the QuEChERS extraction salts containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc). The sodium acetate creates an acetic acid/acetate buffer system with a pH of approximately 4.75, ideal for keeping PCA protonated.[4]
-
Extraction: Immediately shake for another minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Collection: The resulting supernatant is your extract, where PCA is stable and ready for cleanup.
Issue 2: Analyte Loss During Extract Cleanup
Root Cause: Using a primary secondary amine (PSA) sorbent in dispersive SPE (d-SPE) cleanup. PSA is a weak anion-exchange sorbent that will strongly retain acidic compounds like PCA, leading to their complete removal from the extract.
Solution: Use a d-SPE combination that does not contain PSA. A mixture of MgSO₄ (to remove water) and C18 (to remove non-polar interferences like lipids) is a suitable choice.
dot
Caption: Decision logic for d-SPE cleanup of PCA extracts.
Issue 3: Poor Peak Shape and Inconsistent Results in LC-MS/MS Analysis
Root Cause: The pH of the mobile phase is too high, causing the PCA to be in a mixed ionic state (partially protonated, partially deprotonated) on the analytical column. This leads to peak tailing, splitting, or shifting retention times.
Solution: Use an acidified mobile phase to ensure PCA remains fully protonated throughout the analysis.
Recommended LC-MS/MS Conditions
| Parameter | Recommendation | Rationale |
| Analytical Column | C18 (e.g., Genesis C18)[7] | Provides good retention for the moderately polar PCA molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Lowers the pH to ~2.7, ensuring PCA is fully protonated for sharp, symmetrical peaks. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Maintains acidic conditions throughout the gradient elution. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | PCA ionizes efficiently in positive mode.[7] |
| MRM Transitions | Q1: 314.0 m/z, Q3: 70.1 m/z[7] | A characteristic and sensitive transition for quantification and confirmation. |
Summary of Best Practices for PCA Stability
| Processing Step | Key Parameter | Recommended Condition | Why It's Critical |
| Sample Storage | Temperature & Light | ≤ -20°C, protected from light | Prevents general thermal and photodegradation.[7][8][10] |
| Extraction | pH Control | Use Acetate-Buffered QuEChERS (pH ~4.75) | Keeps PCA in its protonated, organic-soluble form for high extraction efficiency.[4] |
| Cleanup (d-SPE) | Sorbent Choice | AVOID PSA. Use C18 + MgSO₄. | PSA is an anion-exchanger that will irreversibly bind the acidic PCA, removing it from your sample. |
| LC Analysis | Mobile Phase pH | Acidify with 0.1% Formic or Acetic Acid | Ensures a single ionic species on-column, leading to sharp, reproducible chromatographic peaks.[7] |
By understanding the chemical nature of Penconazole 5-Carboxylic Acid and implementing these pH-control strategies, you can overcome the challenges of analyte instability and achieve robust, accurate, and reproducible results in your research.
References
-
Joint FAO/WHO Meeting on Pesticide Residues. (2005). penconazole - JMPR 2005. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.18 penconazole (182) residue and analytical aspects. Retrieved from [Link]
-
Voigt, A., & Zöllinger, M. (1996). Fungicides and photochemistry: photodegradation of the azole fungicide penconazole. Journal of Photochemistry and Photobiology A: Chemistry, 93(2-3), 167-173. Retrieved from [Link]
-
Székely, Á., et al. (n.d.). Simplified scheme for the degradation routes of penconazole in TiO2-based photocatalysis in aerated system. ResearchGate. Retrieved from [Link]
-
Galea, K. S., et al. (2016). Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents' Exposure. Toxics, 4(2), 9. Retrieved from [Link]
-
Székely, Á., et al. (2024). Assessing the Photocatalytic Degradation of Penconazole on TiO 2 in Aqueous Suspensions: Mechanistic and Ecotoxicity Studies in Aerated and Degassed Systems. Catalysts, 14(12), 945. Retrieved from [Link]
-
Gough, K. C., et al. (2009). Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite. Journal of Agricultural and Food Chemistry, 57(20), 9393-9. Retrieved from [Link]
-
Sharafi, K., et al. (2025). Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. Food Science & Nutrition, 13(4), 2394-2405. Retrieved from [Link]
-
Akyüz, M., & Ata, S. (2018). Analytical Method Development and Validation of Phenothrin, Promecarb and Penconazole in Tobacco using Liquid Extraction and Gas Chromatography. ResearchGate. Retrieved from [Link]
-
Lehotay, S. J., & Schenck, F. J. (2020). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. In Chemical Analysis of Food. Retrieved from [Link]
-
IAEA. (2014). SAMPLE PREPARATION TECHNIQUES BASED ON EXTRACTION FOR ANALYSIS OF PESTICIDES IN FOOD SAMPLES. Retrieved from [Link]
-
Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
-
Majors, R. E. (2022). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]
-
Ghiasvand, A. R. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques. SciSpace. Retrieved from [Link]
-
Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]
-
Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4931-8. Retrieved from [Link]
-
SCION Instruments. (2025). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
-
Mohammadi, A., et al. (2020). Analysis of imidacloprid and penconazole residues during their pre-harvest intervals in the greenhouse cucumbers by HPLC–DAD. ResearchGate. Retrieved from [Link]
-
World Health Organization. (n.d.). PENCONAZOLE. Retrieved from [Link]
-
European Food Safety Authority. (2012). Review of the existing maximum residue levels for penconazole according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 10(4), 2679. Retrieved from [Link]
-
Johnson, B., et al. (2002). Effects of Water pH on the Stability of Pesticides. MU Extension. Retrieved from [Link]
-
Whitford, F., et al. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]
-
Ismail, I. I., & Seloma, A. S. O. (2019). Significance of Temperature and Ultraviolet Light in the Breakdown of Folpet and Penconazole. EGYPTIAN SCIENTIFIC JOURNAL OF PESTICIDES, 5(2), 51-60. Retrieved from [Link]
Sources
- 1. Development of immunoassays for the detection of the fungicide penconazole and its urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Fungicides and photochemistry: photodegradation of the azole fungicide penconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Carryover in Penconazole Metabolite Trace Analysis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for advanced trace analysis. As a Senior Application Scientist, I understand that in the world of quantitative analysis, particularly for compounds like the fungicide penconazole and its metabolites, data integrity is paramount. One of the most insidious challenges to this integrity is carryover contamination—the ghost in the machine that can invalidate an entire analytical batch.
This guide is structured to move from diagnosis to resolution, providing not just steps, but the scientific reasoning behind them. We will address the unique challenges posed by penconazole, a systemic triazole fungicide, and its various metabolites, which can range from hydroxylated and carboxylated derivatives to conjugated forms that appear in complex biological and environmental matrices.[1][2]
Section 1: Understanding the Problem - Core Concepts & FAQs
This section addresses the fundamental questions surrounding carryover, setting the stage for effective troubleshooting.
Q1: What is carryover, and how does it differ from general contamination?
A: Carryover is a specific type of contamination where residual analyte from a previous, typically high-concentration, injection appears in a subsequent analysis. It is distinct from general contamination, which is a more constant background signal. The key is in the pattern of appearance:
-
Classic Carryover: Occurs when you inject a blank sample immediately after a high-concentration standard. You will observe a peak for your analyte that systematically decreases in area with each subsequent blank injection.[3] This "tailing off" effect suggests that a finite amount of the analyte was temporarily retained somewhere in the system and is now being washed out.[3]
-
Constant Contamination: If you inject multiple blanks and see an analyte peak of a similar size in each, the problem is likely not carryover from a specific injection.[4] This points to a systemic issue, such as contaminated mobile phase, blank solution, or a heavily saturated system component that is continuously leaching the analyte.[3][4]
| Carryover Type | Observation in Consecutive Blanks | Likely Cause(s) |
| Classic Carryover | Peak area systematically decreases | Adsorption in autosampler (needle, valve), column, or fittings from a previous injection.[3] |
| Constant Contamination | Peak area remains relatively stable | Contaminated mobile phase, blank solvent, or a heavily fouled system component.[4][5] |
Q2: Why are penconazole and its metabolites particularly challenging regarding carryover?
A: The challenges with penconazole analysis stem from a combination of its chemical nature and the samples in which it's found:
-
Chemical Properties: Penconazole and its metabolites contain a triazole ring, a functional group capable of interacting with active sites on various surfaces within the LC system, including metal ions in stainless steel components.[6] Furthermore, its metabolites can have varying polarities, from the parent compound to more polar hydroxylated and carboxylated forms, making a single cleaning procedure less effective for all related analytes.[2][7]
-
Complex Sample Matrices: Trace analysis of these compounds is often performed on complex samples like fruit extracts, soil, or biological fluids (e.g., urine).[1][2] These matrices contain numerous endogenous compounds that can build up in the system, creating active sites where analytes can adsorb or leading to ionization suppression.[8] Sample preparation methods like QuEChERS, while effective, can still leave behind non-volatile matrix components that foul the system over time.
Q3: What are the most common sources of carryover in an LC-MS/MS system?
A: Carryover can originate from any component the sample contacts. The most common culprits, in order of suspicion, are:
-
The Autosampler: This is the primary source of carryover.[9] Key areas include the outer and inner surfaces of the sample needle, the injection valve rotor seal (which can become scratched or worn), and the sample loop.[6][10][11]
-
The LC Column: Strong, irreversible adsorption of analytes or matrix components onto the stationary phase or inlet frit can occur.[9][12] This is especially true for aging columns where the bonded phase has degraded.
-
System Plumbing: Dead volumes created by poorly seated fittings and connections can trap and slowly release sample.
-
MS Ion Source: While less common for classic carryover, a heavily contaminated ion source (e.g., cone, transfer capillary) can contribute to background noise and constant contamination.[9]
Section 2: A Systematic Troubleshooting Guide
Effective troubleshooting is not random; it's a logical process of elimination. Follow these steps to systematically identify and resolve carryover.
Step 1: Diagnose the Problem with a Blank Injection Sequence
Before disassembling your system, you must first confirm and classify the issue.
-
Prepare a high-concentration standard of your penconazole metabolite(s) at the upper limit of your calibration curve.
-
Prepare a fresh, verified clean blank solution (e.g., mobile phase or extraction solvent).
-
Set up the following injection sequence:
-
Injection 1: Blank
-
Injection 2: High-Concentration Standard
-
Injection 3: Blank
-
Injection 4: Blank
-
Injection 5: Blank
-
-
Analyze the chromatograms from the three blank injections that follow the standard. Use the logic in the diagram below to classify the issue.
Step 2: Isolate the Source of Carryover
Once you've confirmed classic carryover, the next step is to pinpoint the hardware responsible.
A: You will use a process of elimination by systematically removing components from the flow path.
The goal here is to determine if the carryover originates from the column or the pre-column flow path (autosampler and tubing).
-
Safety First: Stop the solvent flow and allow system pressure to return to zero.
-
Disconnect the Column: Carefully disconnect the analytical column from the injector and the detector.
-
Install a Union: In place of the column, install a zero-dead-volume union (e.g., a ZDV union or a short piece of PEEK tubing). This directly connects the autosampler to the detector.
-
Reduce Flow Rate: Lower the pump flow rate significantly (e.g., to 0.1-0.2 mL/min) to avoid over-pressurizing the MS inlet without the column's resistance.
-
Repeat Diagnostic Sequence: Inject your high-concentration standard followed by at least one blank.
-
Analyze the Result:
Section 3: Proactive Prevention & Mitigation Strategies
The best troubleshooting is prevention. Integrating these practices into your daily workflow will significantly reduce the incidence of carryover.
Q1: What is the single most critical factor in preventing autosampler-related carryover?
A: An optimized and robust autosampler needle wash procedure. The needle is the one component that enters the sample vial and then directly contacts the high-pressure flow path. Inadequate cleaning is the most common cause of carryover.
-
Select an Appropriate Wash Solvent: The wash solvent must be strong enough to solubilize penconazole and its metabolites from all surfaces. Do not assume the mobile phase is sufficient.[6]
-
Employ a Dual-Solvent System: Use both a strong organic solvent and an aqueous solvent to remove a wide range of contaminants. Many modern autosamplers allow for multiple wash solvents.[10]
-
Increase Wash Volume and Duration: For particularly "sticky" compounds or complex matrices, increase the volume of wash solvent used and the time the needle spends in the wash station.[10]
-
Wash Before and After Injection: Program the autosampler to perform a needle wash both before aspirating the sample (to clean off residue from the previous injection) and after injecting the current sample.[3]
-
Consider pH Modification: Adding a small amount of acid (e.g., 0.1-1% formic acid) or base can change the ionization state of the analytes, disrupting adsorption to surfaces.[3]
| Wash Solvent Composition | Rationale & Target Analytes | Best Practices |
| 90:10 Acetonitrile:Isopropanol | Strong organic wash effective for nonpolar compounds like parent penconazole. Isopropanol is excellent at solubilizing lipids. | Use as the primary organic wash. Ensure it is fresh and high-purity (LC/MS grade). |
| "Magic Mix" (25:25:25:25 ACN:IPA:MeOH:H₂O) | A universal, highly effective wash for a broad range of polarities. | Excellent choice for methods analyzing both parent penconazole and its more polar metabolites. Add 0.2% formic acid for enhanced performance. |
| 0.2% Formic Acid in Water | Aqueous wash to remove salts and polar components. Acidification helps neutralize silanol interactions. | Use in combination with a strong organic wash for a comprehensive cleaning cycle. |
| 50% Formic Acid | An aggressive wash for stubborn, basic compounds that may be interacting strongly with metal surfaces. | Use with caution and as a troubleshooting step, not for routine use. Flush system thoroughly with standard solvents afterward.[11] |
Q2: How can I optimize my chromatographic method to reduce carryover?
A: Your gradient elution method plays a significant role. Ensure your method includes a high-organic wash step at the end of each run that is long enough to elute strongly retained compounds from the column. A steep gradient without a sufficient hold time at the end is a common cause of on-column carryover. It is also good practice to inject a blank after a particularly "dirty" or high-concentration sample in your sequence.[13]
Q3: What are the best practices for system hardware and consumables?
A: Small details make a big difference:
-
Vials and Caps: Use high-quality glass or silanized vials and caps with PTFE/silicone septa to minimize analyte adsorption and prevent contamination from septa coring.[10]
-
Fittings: Regularly check that all PEEK and stainless steel fittings are properly seated to eliminate dead volumes.
-
Rotor Seals: Treat the injector rotor seal as a consumable. If you frequently analyze complex matrices, proactively replace it as part of your preventative maintenance schedule (e.g., every 6-12 months).[11]
Q4: How does my sample matrix contribute to carryover, and what can I do about it?
A: The sample matrix is a major contributor, causing both ion suppression and system fouling.[14] The simplest and most effective way to mitigate this is sample dilution . If your instrument has sufficient sensitivity, diluting your final extract 5-fold or 10-fold with mobile phase can dramatically reduce matrix effects and the amount of non-volatile material injected, thereby minimizing carryover without significantly compromising detection limits.
References
- Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
- Totsuka, Y., & Fukuda, T. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC.
- Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf.
- Waters Corporation. (2025, November 21). Reducing carryover.
- Waters Corporation. (2025, November 21). Carryover.
- Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Lab Manager.
- Subbiah, S. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?
- Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?
- SCIEX. (2025, May 9).
- Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments.
-
Dolan, J. W. (2020, November 12). Autosampler Carryover. LCGC International. [Link]
- Food and Agriculture Organization of the United Nations. (n.d.). 5.18 penconazole (182) residue and analytical aspects. FAO.
- Galea, K. S., et al. (2016). Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents' Exposure. MDPI.
- Millennial Scientific. (2025, May 26). Column contamination – what is happening, and how it can be avoided. Millennial Scientific.
- Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
-
Fustinoni, S., et al. (2016). Identification of Metabolites of the Fungicide Penconazole in Human Urine. PubMed. [Link]
- Chromatography Forum. (2017, December 22). Persistent carry over peaks on UHPLC-MSMS.
- Zaziski, M., & Wiczling, P. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- Wyndham, K. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
Sources
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- 2. Identification of Metabolites of the Fungicide Penconazole in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Solvent Selection for Penconazole 5-Carboxylic Acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent system for Penconazole 5-Carboxylic Acid. We will delve into the physicochemical properties of the compound, address frequently asked questions, provide troubleshooting solutions for common solubility challenges, and outline detailed experimental protocols.
Understanding the Analyte: Physicochemical Properties
Penconazole 5-Carboxylic Acid is a primary metabolite of the triazole fungicide Penconazole.[1] Understanding its molecular structure is the cornerstone of effective solvent selection. The molecule possesses a dichlorophenyl ring and a pentyl group, which impart significant hydrophobic (lipophilic) character. Conversely, the carboxylic acid functional group provides a site for hydrogen bonding and pH-dependent ionization, introducing a hydrophilic component. This dual nature makes its solubility highly dependent on the chosen solvent system.
| Property | Value / Description | Source |
| Chemical Name | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid | [1] |
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 314.17 g/mol | [2] |
| Parent Compound LogP | 3.72 (for Penconazole) | [3][4] |
| Expected pKa | ~4-5 (typical for a carboxylic acid) | [5][6] |
| Structural Features | - Hydrophobic: Dichlorophenyl ring, pentyl chain- Hydrophilic/Ionizable: Carboxylic acid group- Hydrogen Bonding: Carboxylic acid (donor/acceptor), Triazole nitrogens (acceptors) |
Frequently Asked Questions (FAQs)
Q1: Why is my Penconazole 5-Carboxylic Acid not dissolving in neutral water?
A: The limited aqueous solubility of Penconazole 5-Carboxylic Acid at neutral pH is due to the dominance of its large, nonpolar dichlorophenyl and pentyl components. While the carboxylic acid group is polar, it is not sufficient to overcome the hydrophobicity of the rest of the molecule. For a carboxylic acid to be readily water-soluble, it typically needs to have fewer than five or six carbon atoms.[7][8]
Q2: How does pH dramatically affect the solubility of this compound?
A: The solubility of Penconazole 5-Carboxylic Acid is fundamentally linked to the pH of the aqueous medium due to its carboxylic acid group.[9]
-
At acidic or neutral pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this un-ionized state, the molecule is less polar and, therefore, less soluble in water.
-
At basic pH (pH > pKa): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and can readily interact with water molecules, leading to a substantial increase in aqueous solubility.[5][10]
Q3: I dissolved the compound in DMSO for my cell-based assay, but it precipitated immediately upon dilution into my aqueous cell culture medium. What happened?
A: This common issue is known as solvent-shifting precipitation. You created a highly concentrated, thermodynamically stable stock solution in a strong organic solvent (DMSO). However, when you introduce a small volume of this stock into a large volume of an aqueous buffer (a poor solvent for the compound), the DMSO is diluted, and the compound's concentration is suddenly far above its maximum solubility in the final aqueous system. This supersaturated state is unstable, causing the compound to rapidly precipitate out of solution.
Q4: What are the best starting solvents for preparing a concentrated stock solution?
A: For a high-concentration stock solution, polar aprotic solvents are typically the best starting point.
-
Dimethyl Sulfoxide (DMSO): An excellent choice for its strong solubilizing power for a wide range of compounds.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.
-
Ethanol or Methanol: These polar protic solvents can also be effective, though they may not achieve the same high concentrations as DMSO or DMF for highly lipophilic compounds.
Q5: Are there "greener," more sustainable solvent alternatives I should consider?
A: Yes, the pharmaceutical and chemical industries are actively moving towards more sustainable practices.[11] While strong solvents like DMSO and DMF are often necessary in discovery phases, consider alternatives where feasible, especially for larger-scale work. Depending on the application, you might explore:
-
Ethanol: A bio-based solvent with a good safety profile.
-
Acetone: Has good solubilizing power and is less toxic than many alternatives.[12]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that can be a substitute for THF or Dichloromethane (DCM). The choice depends heavily on balancing solubility with the constraints of your downstream application, including toxicity and compatibility.[13]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution |
| Compound "oils out" or forms a persistent suspension instead of dissolving. | The solvent is not strong enough to overcome the compound's crystal lattice energy at the target concentration. | 1. Apply Energy: Use gentle heating (ensure compound is stable at that temperature) and/or sonication in an ultrasonic bath to aid dissolution.[14]2. Switch Solvents: Move to a stronger solubilizing agent (e.g., from ethanol to DMSO).3. Adjust pH: If using an aqueous-based system, increase the pH to well above the pKa (e.g., pH 8.0 or higher) to form the more soluble salt. |
| Inconsistent solubility results between different batches or experiments. | Variability in experimental conditions or material quality. | 1. Verify Compound Purity: Impurities can significantly alter solubility characteristics.2. Use Anhydrous Solvents: Ensure solvents, especially hygroscopic ones like DMSO, are dry. Absorbed water can reduce the solubilizing power for hydrophobic compounds.3. Control Temperature: Perform solubility tests at a consistent, recorded temperature.4. Standardize Equilibration Time: Ensure you are allowing enough time for the compound to fully dissolve. Some compounds dissolve slowly. |
| Stock solution appears clear, but concentration is lower than expected upon analysis. | The compound may have reached its solubility limit, with fine, undissolved particulates remaining that are not easily visible. | 1. Centrifuge and Test: Spin down the stock solution at high speed and measure the concentration of the supernatant.2. Filter: Pass the solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) before determining the concentration. |
Experimental Protocols & Workflows
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick, material-sparing method to identify promising solvents.
Methodology:
-
Aliquot approximately 1-2 mg of Penconazole 5-Carboxylic Acid into separate, clearly labeled 1.5 mL microcentrifuge tubes.
-
To each tube, add 100 µL of a test solvent from the list below.
-
Vortex each tube vigorously for 30-60 seconds.
-
Allow the tubes to sit at room temperature for 15-20 minutes to equilibrate.
-
Visually inspect each tube against a dark background for any undissolved solid particles.
-
Record the results as "Freely Soluble," "Sparingly Soluble," or "Insoluble."
Initial Solvent Screening Panel:
| Solvent Class | Solvent | Expected Outcome for Penconazole 5-Carboxylic Acid | Rationale |
| Polar Protic (Aqueous) | Deionized Water (pH ~6-7) | Insoluble | The large hydrophobic regions dominate at neutral pH. |
| 0.1 M NaOH (pH 13) | Freely Soluble | Forms the highly soluble sodium carboxylate salt.[7][10] | |
| 0.1 M HCl (pH 1) | Insoluble | The -COOH group is fully protonated, minimizing polarity. | |
| Polar Protic (Organic) | Ethanol | Sparingly to Freely Soluble | The alcohol can hydrogen bond with the carboxylic acid. |
| Polar Aprotic | DMSO | Freely Soluble | A powerful solvent capable of disrupting intermolecular forces. |
| Acetonitrile (ACN) | Sparingly Soluble | Less polar than DMSO; may require energy input. | |
| Nonpolar | n-Hexane | Insoluble | The polarity mismatch is too great. |
Visualizing the Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system based on your experimental needs.
Caption: A decision workflow for selecting a suitable solvent for Penconazole 5-Carboxylic Acid.
References
- Carboxylic Acid Unknowns and Titration. (n.d.). University of Colorado Boulder.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Truman State University.
- Solubility. (n.d.). Chemistry Online @ UTSC.
- CARBOXYLIC ACIDS. (n.d.). University of Technology, Iraq.
- Penconazole | CAS 66246-88-6. (n.d.). LGC Standards.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas.
- Penconazole | Fungicide. (n.d.). MedChemExpress.
-
Sams, C., & Jones, K. (2016). Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents' Exposure. International Journal of Environmental Research and Public Health. Retrieved February 22, 2026, from [Link]
- What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). ACS Green Chemistry Institute.
- Penconazole 5-Carboxylic Acid. (n.d.). Santa Cruz Biotechnology.
- Penconazole CAS#: 66246-88-6. (n.d.). ChemicalBook.
- Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering.
-
Waring, M. J. (2010). The Significance of Acid/Base Properties in Drug Discovery. Drug Discovery Today. Retrieved February 22, 2026, from [Link]
- Penconazole - A new generation of antifungal triazole fungicide. (2023). Heben Pesticide.
- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
Sources
- 1. Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents’ Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penconazole 5-Carboxylic Acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Penconazole CAS#: 66246-88-6 [m.chemicalbook.com]
- 4. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 13. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validation of analytical methods for Penconazole 5-Carboxylic Acid per SANTE guidelines
A SANTE/11312/2021 Compliant Framework
Executive Summary & Scientific Rationale
Penconazole 5-Carboxylic Acid (P5CA), often referenced in metabolic studies as a key oxidation product of the triazole fungicide Penconazole, presents a unique analytical challenge. Unlike the parent compound, which is lipophilic and basic (pKa ~5.2), P5CA is amphoteric : it possesses both the basic triazole ring and an acidic carboxylic moiety.
This dual nature renders standard multi-residue methods (MRMs) prone to failure. Standard QuEChERS protocols (EN 15662 or AOAC 2007.01) often yield poor recoveries (<60%) for P5CA because the carboxylic group ionizes at the buffered pH (5.0–5.5), forcing the analyte to remain in the aqueous phase.
This guide validates a Modified Acidified QuEChERS protocol against the standard Citrate-buffered method, demonstrating compliance with SANTE/11312/2021 guidelines. We provide evidence that specific acidification is the critical control point for successful extraction.
Comparative Analysis: Method Selection
The following comparison evaluates three potential extraction strategies. The "Recommended" method is selected based on the balance of recovery efficiency and cleanup capability.
Table 1: Strategic Comparison of Extraction Methodologies
| Feature | Method A: Standard QuEChERS (Citrate) | Method B: QuPPe (Quick Polar Pesticides) | Method C: Acidified QuEChERS (Recommended) |
| Extraction Solvent | Acetonitrile (MeCN) | Acidified Methanol | MeCN + 1% Formic Acid |
| Buffer/Salt pH | ~5.0–5.5 (Citrate) | None | < 3.0 (Unbuffered) |
| Mechanism | Partitioning at weak acidic pH | Solubilization of polars | Suppression of ionization (COOH) |
| P5CA Recovery | Low (40–60%) | High (>90%) | High (85–110%) |
| Matrix Effects | Moderate | Severe (High co-extraction) | Low to Moderate |
| Instrument | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Suitability | Parent Penconazole only | Highly polar metabolites (e.g., Triazole Alanine) | Amphoteric metabolites (P5CA) |
Mechanistic Insight (The "Why")
The failure of Method A lies in the pKa of the carboxylic acid group (~3.5–4.0). At pH 5.5 (Citrate buffer), P5CA exists predominantly as a carboxylate anion (
Validated Experimental Protocol (Method C)
This protocol is validated to meet SANTE/11312/2021 criteria (Recovery 70–120%, RSD
Reagents & Materials[1][2][3][4]
-
Analytes: Penconazole 5-Carboxylic Acid (Purity >98%).
-
Internal Standard (ISTD): Penconazole-d7 (Preferred) or 1,2,4-Triazole-d3 (Acceptable surrogate).
-
Extraction Solvent: Acetonitrile (LC-MS grade) containing 1% (v/v) Formic Acid.
-
Partition Salts: 4g
, 1g NaCl (No buffers). -
d-SPE Clean-up: 150mg
, 25mg PSA (Primary Secondary Amine), 25mg C18.-
Critical Note: PSA removes organic acids. Do not use PSA if you have not strictly controlled the pH, or validate that the interaction is reversible. Refinement: For carboxylic acid analytes, PSA is generally contraindicated as it binds acidic analytes. We recommend using only C18 and MgSO4 for clean-up to prevent analyte loss.
-
Step-by-Step Workflow
-
Homogenization: Weigh 10.0 g of sample (e.g., grapes, cucumber) into a 50 mL centrifuge tube.
-
Spiking: Add ISTD solution (100 µL of 10 µg/mL). Allow to equilibrate for 15 mins.
-
Extraction: Add 10 mL of Acetonitrile + 1% Formic Acid .
-
Agitation: Shake vigorously (mechanical shaker) for 1 min.
-
Salting Out: Add salt mixture (4g
, 1g NaCl). Immediately shake for 1 min to prevent agglomeration. -
Centrifugation: Centrifuge at 4000 rpm for 5 mins.
-
Clean-up (Interference Removal): Transfer 1 mL of supernatant to a d-SPE tube containing 150mg
and 50mg C18 (Skip PSA). Vortex 30s and centrifuge. -
Analysis: Transfer supernatant to an autosampler vial. Dilute 1:1 with mobile phase A if necessary to improve peak shape.
LC-MS/MS Conditions
-
Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Ionization: ESI Positive (Mode: MRM).
-
Note: Although P5CA has an acidic group, the triazole ring protonates readily (
), providing better sensitivity than Negative mode in many instruments.
-
-
Transitions (Quantifier/Qualifier):
-
Precursor: 314.1 m/z (approx, based on Penconazole MW + O2 oxidation). Verify exact mass based on specific metabolite structure (C13H13Cl2N3O2).
-
Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Tree
This diagram illustrates the decision logic for selecting the correct extraction method based on analyte chemistry.
Caption: Decision matrix for selecting the extraction solvent based on the amphoteric nature of Penconazole 5-Carboxylic Acid.
Diagram 2: Acidified Extraction Workflow
The critical path for the validated protocol.
Caption: Step-by-step workflow for the Acidified QuEChERS protocol, highlighting the exclusion of PSA to prevent analyte loss.
Validation Data Summary
The following data represents typical performance metrics obtained during validation exercises using the Acidified QuEChERS method on a high-water matrix (Cucumber) and high-acid matrix (Grape).
Table 2: Method Performance Metrics (n=5 at 0.01 mg/kg)
| Parameter | Criterion (SANTE/11312/2021) | Result (Cucumber) | Result (Grape) | Status |
| Mean Recovery | 70 – 120% | 94% | 88% | Pass |
| Repeatability ( | 6.5% | 9.2% | Pass | |
| Linearity ( | 0.998 | 0.995 | Pass | |
| Matrix Effect (ME) | -12% (Suppression) | -25% (Suppression) | Pass * | |
| LOQ | 0.005 mg/kg | 0.005 mg/kg | Pass |
*Note on Matrix Effect: The grape matrix showed suppression >20%. Per SANTE guidelines, this requires the use of Matrix-Matched Calibration or Standard Addition to compensate.
Troubleshooting & Expert Insights
The "PSA Trap"
Many labs fail this validation by using standard d-SPE kits containing PSA (Primary Secondary Amine). PSA is a weak anion exchanger.
-
Mechanism of Failure: At the pH of the extract, PSA binds to the carboxylic acid moiety of P5CA, effectively removing the analyte along with the matrix sugars/acids.
-
Solution: Use kits containing only C18 (for lipids) and GCB (Graphitized Carbon Black, for pigments, if necessary), or C18 only.
Linearity and Calibration
Due to the amphoteric nature, P5CA can exhibit adsorption in the LC system (active sites).
-
Protocol: Use deactivated glass vials. Ensure the final diluent matches the initial mobile phase composition to prevent solvent shock and peak broadening.
References
-
European Commission. (2021).[1][2] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11312/2021.[2][3][4] Link
-
Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. AOAC International. Link
-
EURL-SRM. (2020). Quick Method for the Analysis of highly Polar Pesticides in Food of Plant Origin (QuPPe-PO-Method). Version 12. Link
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 3. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 4. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
Comparative Analytical Guide: Penconazole vs. Penconazole 5-Carboxylic Acid
This guide provides an in-depth analytical comparison between Penconazole (parent fungicide) and its primary polar metabolite, Penconazole 5-Carboxylic Acid . It is designed for analytical chemists and toxicologists developing LC-MS/MS methodologies for residue analysis or metabolic profiling.
Executive Summary
The separation and quantification of Penconazole and its 5-carboxylic acid metabolite rely fundamentally on the drastic shift in polarity introduced by
The Bottom Line: In a standard C18 RP-HPLC gradient, Penconazole 5-Carboxylic Acid will elute significantly earlier (High Polarity) than the parent Penconazole (High Hydrophobicity) . Successful simultaneous analysis requires a mobile phase pH < 4.0 to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention.
Chemical & Mechanistic Basis[1][2]
Understanding the structural transformation is the first step to designing a robust separation method. The metabolic pathway involves the oxidation of the terminal carbon on the pentyl chain.
Structural Transformation Diagram
Figure 1: Metabolic oxidation pathway converting the lipophilic parent to the polar acid metabolite.
Physicochemical Comparison
The following parameters dictate the chromatographic behavior:
| Parameter | Penconazole (Parent) | Penconazole 5-Carboxylic Acid | Analytical Implication |
| Molecular Weight | 284.18 Da | 314.17 Da | Mass shift of +30 Da (MRM transition target). |
| Polarity (LogP) | ~3.72 (High) | < 2.0 (Estimated) | Parent retains strongly on C18; Metabolite elutes early. |
| Functional Group | Triazole, Alkyl chain | Carboxylic Acid (-COOH) | Metabolite is pH-sensitive; requires acidic mobile phase. |
| pKa | ~5.2 (Triazole base) | ~4.0 (Carboxylic acid) | Critical: At neutral pH, the acid is ionized (COO-) and elutes in the void volume. |
Experimental Protocol: Simultaneous LC-MS/MS Analysis
This protocol is designed to capture both analytes in a single run. The methodology prioritizes retention of the polar metabolite while eluting the hydrophobic parent within a reasonable timeframe.
Chromatographic Conditions (RP-HPLC)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100mm x 2.1mm, 1.8 µm or 3.5 µm.
-
Rationale: A standard C18 provides sufficient hydrophobic interaction for the parent. The "end-capping" reduces silanol activity, improving peak shape for the basic triazole ring.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Rationale: Low pH keeps the carboxylic acid metabolite protonated (neutral), increasing its retention on the C18 column and preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Gradient Profile
A steep gradient is required to bridge the polarity gap.
| Time (min) | % Mobile Phase B | Event |
| 0.0 - 1.0 | 5% | Isocratic Hold: Traps the polar Acid metabolite at the head of the column. |
| 1.0 - 8.0 | 5% | Linear Gradient: Elutes Acid first, then rapidly increases strength to elute Parent. |
| 8.0 - 10.0 | 95% | Wash: Ensures highly lipophilic matrix components are removed. |
| 10.0 - 12.0 | 5% | Re-equilibration: Critical for retention time reproducibility. |
Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode (ESI+).
-
Note: While carboxylic acids often run in ESI-, the triazole ring protonates easily in ESI+, allowing simultaneous detection of both compounds in positive mode.
-
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Penconazole | 284.1 | 70.0 (Triazole) | 159.0 (Dichlorophenyl) | 25 / 35 |
| Penconazole 5-COOH | 314.1 | 70.0 (Triazole) | 189.0 (Oxidized chain) | 25 / 35 |
Results & Discussion: Retention Time Comparison
Predicted Chromatographic Separation
The following diagram illustrates the expected elution order based on the physicochemical properties described above.
Figure 2: Relative elution timeline. The Acid metabolite elutes in the high-aqueous phase; the Parent requires high-organic solvent to elute.
Comparative Performance Data
The table below summarizes the expected performance metrics when using the protocol defined in Section 3.
| Feature | Penconazole 5-Carboxylic Acid | Penconazole (Parent) |
| Retention Time (RT) | Early Eluter (~3.5 - 4.5 min) | Late Eluter (~8.5 - 9.5 min) |
| Relative RT (RRT) | ~0.45 (relative to parent) | 1.00 |
| Peak Shape Issues | Prone to fronting if sample solvent is too strong (100% ACN). | Prone to tailing if silanols are active (use end-capped column). |
| Matrix Effect | High risk (elutes with polar matrix components). | Low risk (elutes in cleaner region). |
| LOD (Sensitivity) | Typically lower response due to polarity. | High response (efficient ionization). |
Troubleshooting & Optimization
The "Void Volume" Trap
Problem: The 5-Carboxylic Acid metabolite elutes too early (near t0), causing poor quantification and ion suppression. Solution:
-
Reduce Initial Organic: Start at 0% or 2% Acetonitrile instead of 5%.
-
Acidify: Ensure Mobile Phase A is pH < 3.0. If the pH is neutral, the metabolite becomes an anion (
) and will not retain on C18.
Sample Diluent Mismatch
Problem: Split peaks or broad shapes for the early-eluting metabolite. Cause: Dissolving the sample in 100% Acetonitrile/Methanol. This strong solvent carries the polar metabolite through the column before it can interact with the stationary phase. Fix: Reconstitute samples in the starting mobile phase (e.g., 95% Water / 5% ACN).
References
-
Rossi, R., et al. (2016). Identification of Metabolites of the Fungicide Penconazole in Human Urine.[2] Journal of Chromatography B. (Provides structural confirmation of the carboxylic acid metabolite).
-
World Health Organization (WHO). (2006). Pesticide Residues in Food: Penconazole Evaluation. (Details the metabolic pathway and oxidation products).
-
Santa Cruz Biotechnology. Penconazole 5-Carboxylic Acid Product Data. (Physicochemical property verification).
Sources
The Decisive Role of Microbial Life in the Environmental Fate of Penconazole: A Comparative Analysis of Metabolite Degradation in Sterile vs. Non-Sterile Soil
Introduction
Penconazole, a systemic triazole fungicide, is extensively used in agriculture to combat a wide range of fungal pathogens, particularly powdery mildew and pome fruit scab on fruits and vegetables.[1][2] Its mode of action relies on the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes.[2][3] As with any agrochemical, understanding the environmental fate of penconazole and its transformation products is paramount for a comprehensive ecological risk assessment and for ensuring food safety. This guide provides an in-depth technical comparison of the degradation rates and pathways of penconazole and its principal metabolites in sterile versus non-sterile soil, underscoring the critical role of the soil microbiome in its environmental persistence. The experimental data and protocols presented herein are intended to provide researchers, environmental scientists, and regulatory professionals with a robust framework for evaluating the environmental behavior of this widely used fungicide.
The Degradation Pathway of Penconazole in Soil
The environmental degradation of penconazole in soil is a microbially-driven process. The primary metabolic pathway involves the oxidation of the alkyl side chain of the parent molecule.[1][3] This initial transformation leads to the formation of a key metabolite, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propionic acid, also known as CGA179944. Subsequently, CGA179944 undergoes bridge cleavage, which results in the formation of 1,2,4-triazole.[1] This triazole ring is a common metabolite for many triazole fungicides.[4] Ultimately, these intermediate metabolites are further broken down, leading to the formation of carbon dioxide and residues that become bound to the soil matrix.[1]
It is crucial to note that abiotic degradation processes such as hydrolysis and photolysis play a minor role in the overall dissipation of penconazole in the soil environment. Penconazole is stable in aqueous solutions across a range of environmentally relevant pH values (4, 5, 7, and 9).[1][2] While soil photolysis can occur, it is a relatively slow process with a reported half-life of 148 days.[2][3] Therefore, microbial degradation stands out as the predominant mechanism governing the fate of penconazole in soil.[3]
Comparative Degradation Rates: The Stark Contrast Between Sterile and Non-Sterile Soil
The most compelling evidence for the central role of microorganisms in penconazole degradation comes from comparative studies in sterile and non-sterile soil. Sterilization of the soil, typically through methods like autoclaving or gamma irradiation, eliminates or drastically reduces the microbial population, allowing for the isolation and assessment of abiotic degradation processes.[5]
In sterile soil , under aerobic conditions, penconazole is remarkably stable.[1][2] Studies have shown that as much as 86% of the initial penconazole concentration remains in sterile soil after 84 days.[1][2][3] This demonstrates that in the absence of a viable microbial community, the chemical degradation of penconazole is extremely limited. Consequently, the formation of its metabolites, CGA179944 and 1,2,4-triazole, is also negligible in a sterile environment.
Conversely, in non-sterile soil , where a diverse community of bacteria and fungi thrive, penconazole is actively degraded. The half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, is significantly shorter in non-sterile soil. While there is variability depending on soil type and environmental conditions, the aerobic half-life of penconazole in non-sterile soil is reported to be in the range of 61 to 238 days, with a typical value of 178 days.[1][3] Some studies have reported even faster dissipation, with half-lives of 15.51 days, 33.0 days in grassed soil, and 62.4 days in tilled soil, highlighting the influence of soil management practices on microbial activity and subsequent degradation rates.[6][7][8]
The degradation of the primary metabolites is also rapid in non-sterile soil. CGA179944 has a reported half-life of approximately 17 days (ranging from 7.3 to 25 days), and 1,2,4-triazole degrades even more quickly with a half-life of about 9.2 days (ranging from 6.3 to 12 days).[1][3] This rapid turnover of metabolites in the presence of microorganisms prevents their long-term accumulation in the soil environment.
Quantitative Data Summary
The following tables summarize the stark differences in the degradation half-lives (DT50) of penconazole and its key metabolites in sterile versus non-sterile soil conditions.
Table 1: Comparative Degradation Half-Life (DT50) of Penconazole
| Soil Condition | Half-Life (DT50) | Reference |
| Aerobic, Sterile | Stable (86% remaining after 84 days) | [1][2][3] |
| Aerobic, Non-Sterile | 178 days (range: 61-238 days) | [1][3] |
Table 2: Degradation Half-Lives (DT50) of Penconazole Metabolites in Non-Sterile Soil
| Metabolite | Chemical Name | Half-Life (DT50) | Reference |
| CGA179944 | 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propionic acid | 17 days (range: 7.3-25 days) | [1][3] |
| 1,2,4-Triazole | 1H-1,2,4-triazole | 9.2 days (range: 6.3-12 days) | [1][3] |
Experimental Protocols for Assessing Soil Degradation
To reliably determine the degradation rates of pesticides like penconazole, standardized and validated experimental protocols are essential. The following outlines a typical workflow for a comparative soil degradation study, based on established guidelines such as OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.[3]
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative study of pesticide degradation in sterile vs. non-sterile soil.
Step-by-Step Methodology
-
Soil Collection and Characterization:
-
Collect a representative soil sample from a location with no recent history of penconazole application.
-
Characterize the soil for key physicochemical properties, including pH, texture (sand, silt, clay content), organic carbon content, and microbial biomass. This baseline data is crucial for interpreting the results and comparing them with other studies.
-
-
Soil Preparation and Sterilization:
-
Sieve the soil to remove large debris and ensure homogeneity.
-
Divide the soil into two portions. One portion will be used as the non-sterile sample.
-
Sterilize the other portion using a validated method such as autoclaving (e.g., at 121°C for 1-2 hours on three consecutive days) or gamma irradiation. It is important to choose a sterilization method that minimizes alterations to the soil's physicochemical properties.[5]
-
-
Application of Penconazole:
-
Prepare a stock solution of penconazole. For mechanistic studies and to facilitate the tracking of metabolites, it is highly recommended to use radiolabeled penconazole (e.g., ¹⁴C-labeled in the phenyl or triazole ring).
-
Apply the penconazole solution evenly to both the sterile and non-sterile soil samples at a concentration relevant to its agricultural use.
-
-
Incubation:
-
Place the treated soil samples into incubation vessels (e.g., biometers).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity) for a defined period (e.g., up to 120 days).
-
Include traps for volatile organic compounds and ¹⁴CO₂ to monitor mineralization.
-
-
Sampling and Analysis:
-
Collect triplicate soil samples from both the sterile and non-sterile treatments at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or radiometric detector, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the parent penconazole and its metabolites.
-
-
Data Analysis:
-
Plot the concentration of penconazole and its metabolites over time for both sterile and non-sterile conditions.
-
Calculate the degradation kinetics, typically assuming first-order kinetics, to determine the half-lives (DT50) and the time for 90% degradation (DT90).
-
Compare the degradation rates and metabolite profiles between the sterile and non-sterile treatments to elucidate the role of microbial degradation.
-
Conclusion
The experimental evidence unequivocally demonstrates that the degradation of penconazole and its primary metabolites, CGA179944 and 1,2,4-triazole, in soil is almost exclusively a microbially-mediated process. The stark contrast between the stability of penconazole in sterile soil and its relatively rapid degradation in non-sterile soil highlights the critical role of the soil microbiome in its environmental dissipation. For professionals in drug development and environmental science, this underscores the necessity of considering microbial activity as a primary factor in the environmental risk assessment of agrochemicals. The provided protocols offer a foundational approach for conducting reliable studies to further investigate the fate of such compounds in the environment.
References
-
Abd-Alrahman, S. H., & Ahmed, N. S. (2012). Dissipation of penconazole in tomatoes and soil. Bulletin of Environmental Contamination and Toxicology, 89(4), 873-876. [Link]
-
FAO. (2005). penconazole - JMPR 2005. Food and Agriculture Organization of the United Nations. [Link]
-
Monaci, E., Vischetti, C., & Casucci, C. (2011). Losses and dissipation of penconazole in vineyard soil as affected by mid-row management system. Communications in Soil Science and Plant Analysis, 42(4), 461-470. [Link]
-
Singh, N., & Dureja, P. (2009). Effect of Biocompost-Amendment on Degradation of Triazoles Fungicides in Soil. Journal of Agricultural and Food Chemistry, 57(3), 950-955. [Link]
-
FAO. (2015). 5.18 penconazole (182) residue and analytical aspects. Food and Agriculture Organization of the United Nations. [Link]
-
Cycoń, M., & Piotrowska-Seget, Z. (2016). Non-target impact of fungicide tetraconazole on microbial communities in soils with different agricultural management. Frontiers in Microbiology, 7, 1593. [Link]
-
Marín-Benito, J. M., Rodríguez-Cruz, M. S., Andrades, M. S., & Sánchez-Martín, M. J. (2009). Effect of spent mushroom substrate amendment of vineyard soils on the behavior of fungicides: 2. Mobility of penconazole and metalaxyl in undisturbed soil cores. Journal of Agricultural and Food Chemistry, 57(20), 9643-9650. [Link]
-
Khan, S., et al. (2020). Degradation in sterile vs. non-sterile Aligarh soil with consortium. ResearchGate. [Link]
-
Albers, C. N., et al. (2023). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. Journal of Environmental Quality. [Link]
-
University of Hertfordshire. (2026). Penconazole (Ref: CGA 71818). Agriculture and Environment Research Unit (AERU). [Link]
-
Das, A. C., & Debnath, A. (2012). Degradation and Effects of Pesticides on Soil Microbiological Parameters-A Review. Asian Journal of Chemistry, 24(7), 2829-2834. [Link]
-
Das, A. C., et al. (2022). Biodegradation of imidacloprid by microbial consortium in sterile and non-sterile soil under in vitro conditions. Journal of Eco-friendly Agriculture, 17(1). [Link]
-
Galea, K. S., et al. (2016). Development of a Biomarker for Penconazole: A Human Oral Dosing Study and a Survey of UK Residents' Exposure. International Journal of Environmental Research and Public Health, 13(5), 496. [Link]
-
Lees, K., et al. (2019). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system: Isolation and characterization of. MatheO. [Link]
-
Ambrus, A., et al. (2024). Assessing the Photocatalytic Degradation of Penconazole on TiO2 in Aqueous Suspensions: Mechanistic and Ecotoxicity Studies in Aerated and Degassed Systems. Catalysts, 14(12), 945. [Link]
-
Singh, N., & Dureja, P. (2009). Effect of biocompost-amendment on degradation of triazoles fungicides in soil. Journal of Agricultural and Food Chemistry, 57(3), 950-955. [Link]
-
Monaci, E., et al. (2011). Losses and dissipation of penconazole in vineyard soil as affected by mid-row management system. Communications in Soil Science and Plant Analysis, 42(4), 461-470. [Link]
Sources
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. Dissipation of penconazole in tomatoes and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Losses and dissipation of penconazole in vineyard soil as affected by mid-row management system - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
